6-Bromo-2-nitropyridin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNTVQLHGOEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619212 | |
| Record name | 6-Bromo-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-08-9 | |
| Record name | 6-Bromo-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-nitropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-nitropyridin-3-ol (CAS: 443956-08-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-nitropyridin-3-ol, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, plausible synthetic routes, and its application in the development of biologically active molecules, with a focus on its role as a precursor to novel bacterial topoisomerase inhibitors.
Compound Properties and Specifications
This compound is a functionalized pyridine derivative.[1] Its structure, featuring a bromine atom, a nitro group, and a hydroxyl group, makes it a versatile intermediate for further chemical modifications.[1] The nitroaromatic nature of the compound necessitates careful handling due to potential explosive properties, especially when heated.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 443956-08-9 | [2] |
| Molecular Formula | C₅H₃BrN₂O₃ | [2] |
| Molecular Weight | 218.99 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-Bromo-3-hydroxy-2-nitropyridine, 6-bromo-2-nitro-3-pyridinol | [2] |
| Canonical SMILES | C1=CC(=NC(=C1O)--INVALID-LINK--[O-])Br | [2] |
| InChI Key | GSGNTVQLHGOEMB-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | Commercially available |
| Purity | Typically ≥95% | Commercially available |
| Storage | Inert atmosphere, room temperature | Commercially available |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Code | Source |
| Harmful if swallowed | H302 | [2] |
| Harmful in contact with skin | H312 | [2] |
| Causes skin irritation | H315 | [2] |
| Causes serious eye irritation | H319 | [2] |
| Harmful if inhaled | H332 | [2] |
| May cause respiratory irritation | H335 | [2] |
| Pictogram | Irritant | [2] |
Synthesis and Experimental Protocols
Plausible Synthesis Protocol: Nitration of 6-Bromopyridin-3-ol
This protocol describes a potential method for the synthesis of this compound starting from 6-Bromopyridin-3-ol.
Materials:
-
6-Bromopyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 6-Bromopyridin-3-ol (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitration: Prepare a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Caption: Plausible synthesis workflow for this compound.
Applications in Drug Discovery
This compound serves as a valuable reagent for the synthesis of novel therapeutic agents.[3] It has been identified as a key intermediate for the preparation of oxabicyclooctane-linked bacterial topoisomerase inhibitors, which are being investigated as broad-spectrum antibacterial agents.[3]
Application Protocol: Synthesis of a Topoisomerase Inhibitor Precursor
This protocol outlines a general procedure for the O-alkylation of this compound, a key step in the synthesis of more complex biologically active molecules.
Materials:
-
This compound
-
Alkyl Halide (e.g., a protected oxabicyclooctane derivative with a leaving group)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Caption: General workflow for the alkylation of this compound.
Biological Activity and Signaling Pathways
The derivatives of this compound are being investigated for their potential as novel bacterial topoisomerase inhibitors (NBTIs).[3] Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs.[4][5] NBTIs function by binding to a site on the enzyme-DNA complex that is distinct from that of fluoroquinolones, allowing them to circumvent existing resistance mechanisms.[4]
Mechanism of Action: Topoisomerase Inhibition
The general mechanism of topoisomerase inhibitors involves the stabilization of a transient enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.
Caption: Simplified signaling pathway of bacterial topoisomerase inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the potential of novel compounds derived from this compound as therapeutic agents, their cytotoxicity against mammalian cell lines is often evaluated. The MTT assay is a standard colorimetric method for this purpose.
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H3BrN2O3 | CID 21873808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [chemicalbook.com]
- 4. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [amp.chemicalbook.com]
A Technical Guide to 6-Bromo-2-nitropyridin-3-ol for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Bromo-2-nitropyridin-3-ol, a key chemical intermediate with significant applications in pharmaceutical development and scientific research. This document details its molecular characteristics, applications, and general synthesis strategies, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value |
| Molecular Formula | C5H3BrN2O3[1][2][3][4][5] |
| Molecular Weight | 218.99 g/mol [1][2][3][4] |
| CAS Number | 443956-08-9[1][2][4] |
| IUPAC Name | This compound[1][3] |
| Primary Hazards | Irritant[3] |
Applications in Research and Drug Development
This compound is a versatile compound with several key applications in the scientific and pharmaceutical fields:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Notably, it is used as a reagent in the creation of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, which are being investigated as broad-spectrum antibacterial agents.[6]
-
Antitumor Research: The compound is utilized in the preparation of α-styrylpyridines, which are evaluated for their antitumor properties.[6]
-
Proteomics Research: It is employed in proteomics to investigate protein interactions and functions.[1][4]
-
Chemical Synthesis: As a "Protein Degrader Building Block," it acts as a foundational component for constructing more complex organic molecules.[1][2]
Experimental Protocols: Synthesis Methodologies
A general workflow for its synthesis can be conceptualized as follows:
-
Bromination: The initial step often involves the bromination of a pyridine precursor to introduce the bromine atom at the desired position.
-
Nitration: Following bromination, a nitration step is performed, typically using nitric acid, to add the nitro group.[1]
-
Hydroxylation: The final step is the introduction of the hydroxyl group, which can be achieved through methods such as hydrolysis or by using specific hydroxylating agents.[1]
The sequence and specific reagents for these steps would be optimized to achieve high purity and yield of the final product.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for this compound, based on the described methodologies.
Caption: Generalized multi-step synthesis of this compound.
References
- 1. Buy this compound | 443956-08-9 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C5H3BrN2O3 | CID 21873808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C5H3BrN2O3) [pubchemlite.lcsb.uni.lu]
- 6. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [chemicalbook.com]
physical properties of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-2-nitropyridin-3-ol, a key intermediate in the synthesis of various biologically active molecules. Due to its role as a versatile building block, understanding its characteristics is crucial for its effective application in research and development.
Core Physical and Chemical Properties
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, a summary of its fundamental computed and known properties is presented below.
| Property | Data | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 443956-08-9 | [1][2][3] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2][3] |
| Molecular Weight | 218.99 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 217.93270 Da | [1] |
| Appearance | Solid (Assumed) | |
| Purity | Available commercially at ≥95% | [3] |
| Predicted XlogP | 2.2 | [1] |
| Storage Conditions | Room temperature, under Argon | [3] |
| InChI | InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | [1][5] |
| SMILES | C1=CC(=NC(=C1O)--INVALID-LINK--[O-])Br | [1][5] |
Spectroscopic Data
Safety and Handling
This compound is classified with several hazards and should be handled with appropriate precautions in a laboratory setting.[1]
-
Hazard Statements:
-
Precautions: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
As with many nitroaromatic compounds, it should be handled with caution due to potential explosive properties, especially when heated or subjected to shock.[4]
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. Its functional groups—a nucleophilically displaceable bromine atom, a reducible nitro group, and an acidic hydroxyl group—allow for diverse chemical transformations.[4]
-
Pharmaceutical Development: It serves as a precursor for synthesizing biologically active compounds, including novel bacterial topoisomerase inhibitors.[4]
-
Chemical Synthesis: It is utilized as a building block for more complex molecules, such as α-styrylpyridines with potential antitumor activity.[4]
-
Proteomics Research: The compound is also used in the development of protein degrader building blocks.[3]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, general synthetic strategies involve a multi-step process including bromination, nitration, and hydroxylation of a pyridine precursor.[4]
The following is a representative, generalized protocol for the nitration of a brominated pyridine derivative, which illustrates a key step that would be involved in the synthesis of the target molecule. This protocol is adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine and should be optimized for the specific substrate.[6]
Representative Protocol: Nitration of a Bromopyridine Derivative
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Nitric and sulfuric acids are highly corrosive.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice bath.
-
Acid Mixture: Charge the flask with concentrated sulfuric acid (e.g., 5-10 equivalents based on the starting material).
-
Substrate Addition: Slowly add the bromopyridine precursor (1.0 equivalent) to the sulfuric acid while maintaining a low temperature (e.g., 0-5 °C).
-
Nitrating Agent Addition: Add 95% nitric acid (1.0-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.[6]
-
Reaction: Stir the mixture at 0 °C for a designated period (e.g., 1 hour), then allow it to warm to room temperature and stir for another period (e.g., 1 hour). The reaction progress should be monitored by a suitable technique like TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, while keeping the mixture cool in an ice bath.
-
Isolation: The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates a plausible multi-step synthetic workflow for obtaining this compound from a pyridine precursor. This represents a conceptual logical relationship rather than a detailed experimental workflow.
Caption: A conceptual multi-step synthesis workflow for this compound.
References
Structural Analysis and Confirmation of 6-Bromo-2-nitropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of 6-Bromo-2-nitropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature, this guide combines foundational chemical principles with data from closely related analogs to present a robust framework for its characterization.
Compound Profile
This compound is a substituted pyridine derivative with the chemical formula C₅H₃BrN₂O₃.[1][2] Its structure incorporates a pyridine ring functionalized with a bromine atom, a nitro group, and a hydroxyl group, bestowing upon it a unique electronic and steric profile relevant for its application as a building block in the synthesis of more complex molecules.[3][4]
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2][5] |
| Molecular Weight | 218.99 g/mol | [1][2][5] |
| CAS Number | 443956-08-9 | [1][2][5] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=NC(=C1O)--INVALID-LINK--[O-])Br | [1] |
| InChI Key | GSGNTVQLHGOEMB-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are presented below.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.5 | Broad Singlet | - | OH |
| ~8.2 | Doublet | ~8.5 | H4 |
| ~7.5 | Doublet | ~8.5 | H5 |
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C3 |
| ~148 | C6 |
| ~142 | C2 |
| ~130 | C4 |
| ~115 | C5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 pattern for the molecular ion and bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment | Notes |
| 218/220 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |
| 188/190 | [M - NO]⁺ | Loss of nitric oxide. |
| 172/174 | [M - NO₂]⁺ | Loss of the nitro group. |
| 139 | [M - Br]⁺ | Loss of the bromine atom. |
| 111 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide. |
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.93998 |
| [M+Na]⁺ | 240.92192 |
| [M-H]⁻ | 216.92542 |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural confirmation of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 6-bromopyridin-3-ol.
Materials:
-
6-Bromopyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromopyridin-3-ol in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometric Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. For HRMS, ensure the instrument is calibrated to provide high mass accuracy.
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed.
Crystal Growth:
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method for growing single crystals.
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature (typically 100 K).
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Conclusion
The structural analysis and confirmation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, the predicted data and detailed protocols provided in this guide offer a comprehensive framework for researchers to characterize this compound and utilize it in further synthetic applications. The synergistic use of NMR, mass spectrometry, and potentially X-ray crystallography will provide a complete and unambiguous structural elucidation.
References
A Technical Guide to Determining the Solubility of 6-Bromo-2-nitropyridin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 6-Bromo-2-nitropyridin-3-ol in various organic solvents. Given the limited availability of public quantitative solubility data for this compound, this document serves as a foundational resource for researchers aiming to characterize its physicochemical properties. Understanding the solubility of this compound, a compound with potential applications in medicinal chemistry and organic synthesis, is a critical step in drug discovery and development.[1][2]
Compound Profile: this compound
The structure of this compound, containing a polar hydroxyl group, a nitro group, and a bromine atom on a pyridine ring, suggests that its solubility will be highly dependent on the polarity of the solvent.[2] The general principle of "like dissolves like" indicates that the compound is likely to exhibit greater solubility in polar organic solvents.[4]
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., UV-Vis | ||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical aspect of pharmaceutical research and development.[5] Both thermodynamic and kinetic solubility measurements can be employed.[1][6] Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium, while kinetic solubility measures the concentration at which a compound, initially dissolved in a co-solvent like DMSO, precipitates in an aqueous buffer.[1] For characterizing the solubility in organic solvents, methods to determine thermodynamic solubility are most relevant.
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
The shake-flask method is a widely used technique for determining thermodynamic solubility.[6]
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. A shaker or rotator is commonly used.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the liquid phase.[5]
-
Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique.
Several analytical methods can be used to determine the concentration of the dissolved compound:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is prepared using standard solutions of known concentrations. The saturated solution is then diluted and injected into the HPLC system to determine its concentration.
-
UV-Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. A calibration curve is generated by measuring the absorbance of standard solutions at a specific wavelength. The absorbance of the diluted saturated solution is then measured to determine its concentration.
-
Gravimetric Method: This is a simpler but potentially less accurate method. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is weighed. This method is only suitable for non-volatile solutes and solvents.
For screening multiple solvents, smaller-scale methods can be employed. These often involve similar principles to the shake-flask method but are performed in smaller vials or microplates.[7] Laser nephelometry, which measures light scattering from suspended particles, can also be used for high-throughput kinetic solubility measurements.
Factors Influencing Solubility
Several factors can influence the solubility of an organic compound:
-
Temperature: The solubility of most solids increases with temperature.[4] It is crucial to control and report the temperature at which solubility is measured.
-
Polarity: The "like dissolves like" principle is a key determinant.[4] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
-
pH (for aqueous solutions): The solubility of ionizable compounds is pH-dependent. While this guide focuses on organic solvents, if aqueous systems are considered, the pH will be a critical parameter.
Safety Considerations
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All experimental work should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it should be handled with caution due to potential explosive properties, especially when heated.[2]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Buy this compound | 443956-08-9 [smolecule.com]
- 3. This compound | C5H3BrN2O3 | CID 21873808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 6-Bromo-2-nitropyridin-3-ol: Safety Data and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 6-Bromo-2-nitropyridin-3-ol. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively in a research and development setting.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₅H₃BrN₂O₃.[1][2] It is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 218.99 g/mol | [1][2] |
| CAS Number | 443956-08-9 | [1][2][3][5] |
| IUPAC Name | This compound | [1][2] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% - 97% | [4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
GHS Pictogram:
(Warning)
Hazard Statements (H-Statements): [1][2][4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
As a nitroaromatic compound, it should be handled with caution due to potential explosive properties, particularly when heated or subjected to shock, though specific data on this is limited.[2]
Handling and Storage Protocols
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary precautions and procedures for handling and storage.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to ensure user safety.
Caption: Mandatory Personal Protective Equipment Workflow.
Safe Handling Procedures
Engineering controls and safe work practices are essential to minimize exposure.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]
-
Avoiding Contamination: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.
-
Spill Management: In case of a spill, avoid dust formation.[8] Evacuate the area. Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[8] Do not let the product enter drains.
Caption: General workflow for safely handling the chemical.
Storage Conditions
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[8]
-
Store locked up.[7]
-
Some suppliers recommend storage under an inert atmosphere at room temperature.[4][5]
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7] If breathing is difficult, give oxygen.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention. Call an ophthalmologist. |
| Ingestion | Rinse mouth.[7] Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.[7] |
Fire-Fighting and Disposal Measures
-
Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be released.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Toxicological and Ecological Information
Caption: Relationship between hazards and precautionary measures.
This guide summarizes the currently available safety information for this compound. It is imperative for all users to consult the most recent Safety Data Sheet (SDS) from their supplier before use and to conduct a thorough risk assessment for their specific experimental conditions.
References
- 1. This compound | C5H3BrN2O3 | CID 21873808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 443956-08-9 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 443956-08-9 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. echemi.com [echemi.com]
Spectroscopic Profile of 6-Bromo-2-nitropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 6-Bromo-2-nitropyridin-3-ol (CAS No. 443956-08-9). Due to the limited availability of experimental spectra in public-domain literature, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining these spectra are also presented, along with workflow diagrams to illustrate the analytical processes. This guide is intended to serve as a foundational resource for scientists engaged in research and development involving this compound.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its use in further research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for confirming the molecular structure and purity of synthesized compounds. This guide summarizes the expected spectroscopic characteristics of this compound and provides standardized methodologies for their experimental determination.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
CAS Number: 443956-08-9[1]
-
Molecular Formula: C₅H₃BrN₂O₃[1]
-
Molecular Weight: 218.99 g/mol [1]
-
Monoisotopic Mass: 217.93270 Da[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for the analysis of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 - 8.2 | d | ~8.0 | H-4 |
| ~7.4 - 7.6 | d | ~8.0 | H-5 |
| ~5.5 - 6.5 | br s | - | -OH |
Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. The broadness and chemical shift of the hydroxyl proton are highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C-3 |
| ~148 - 152 | C-2 |
| ~140 - 145 | C-6 |
| ~130 - 135 | C-4 |
| ~115 - 120 | C-5 |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3200 | Broad, Medium | O-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1570 | Strong | Aromatic C=C Stretch |
| 1540 - 1500 | Strong | Asymmetric N-O Stretch (NO₂) |
| 1360 - 1320 | Strong | Symmetric N-O Stretch (NO₂) |
| 1250 - 1200 | Medium | C-O Stretch |
| ~600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M]⁺ | 217.9322 |
| [M+H]⁺ | 218.9399 |
| [M+Na]⁺ | 240.9219 |
| [M-H]⁻ | 216.9254 |
Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., TMS)
4.1.2. Procedure
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
4.2.1. Materials and Equipment
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Spatula and agate mortar and pestle (for KBr pellets)
-
IR-grade KBr powder (if applicable)
4.2.2. Procedure (ATR)
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
References
A Technical Guide to 6-Bromo-2-nitropyridin-3-ol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-nitropyridin-3-ol is a key heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring bromo, nitro, and hydroxyl groups on a pyridine ring, makes it a versatile precursor for the development of novel therapeutic agents, particularly in the realm of antibacterial and anticancer research. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in the synthesis of complex molecules, and an exploration of its role as an intermediate in the creation of potent bioactive compounds.
Introduction
This compound, identified by CAS number 156073-14-8, is a valuable reagent in the synthesis of innovative molecular architectures for drug discovery. Notably, it serves as a crucial starting material for the creation of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, which are being investigated as broad-spectrum antibacterial agents.[1] Additionally, this compound is utilized in the palladium-catalyzed synthesis of α-styrylpyridines, a class of compounds that has demonstrated potential antitumor activity.[2] This guide aims to provide researchers with the essential technical information required to effectively source and utilize this compound in their research endeavors.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties and typical product specifications for commercially available this compound is presented in Table 1. This data has been compiled from various suppliers and publicly available chemical databases.
Table 1: Physicochemical Properties and Specifications of this compound
| Property | Value |
| CAS Number | 156073-14-8 |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| Appearance | Typically a solid |
| Purity | ≥95% (supplier dependent) |
| Storage Conditions | Room temperature, inert atmosphere |
| Solubility | Information not widely available, likely soluble in common organic solvents |
| Melting Point | Not consistently reported |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers catering to the research and development market. The availability, purity, and quantity can vary between suppliers. A non-exhaustive list of potential suppliers is provided in Table 2. Researchers are advised to contact the suppliers directly for the most current information on stock and pricing.
Table 2: Selected Suppliers of this compound
| Supplier | Purity | Notes |
| Smolecule | In Stock | - |
| Santa Cruz Biotechnology | - | For research use only. |
| Sigma-Aldrich (Ambeed, Inc.) | 97% | - |
| Amerigo Scientific | - | - |
| Taj Mahal Vision Chemicals | - | - |
| ChemicalBook | Varies | Marketplace with multiple listings. |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving this compound, based on published scientific literature.
Synthesis of this compound (Compound 23)
This protocol describes the bromination of 2-nitro-3-hydroxypyridine to yield this compound, a key intermediate for further synthesis.[1]
Materials:
-
2-nitro-3-hydroxypyridine (22)
-
Sodium methoxide (MeONa)
-
Methanol (MeOH)
-
Bromine (Br₂)
Procedure:
-
Dissolve 2-nitro-3-hydroxypyridine (22) in methanol at room temperature in a suitable reaction vessel.
-
Add sodium methoxide to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add bromine (Br₂) to the cooled mixture.
-
Monitor the reaction to completion by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification steps to isolate the desired product, this compound (23).
Alkylation of this compound to Synthesize Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate (Compound 24)
This protocol details the subsequent alkylation of this compound to form an ether linkage, a common step in the elaboration of this intermediate.[1]
Materials:
-
This compound (23)
-
Potassium carbonate (K₂CO₃)
-
Ethyl bromoacetate
-
Acetone
Procedure:
-
Combine this compound (23), potassium carbonate, and acetone in a reaction flask.
-
Add ethyl bromoacetate to the mixture.
-
Heat the reaction mixture to reflux.
-
Maintain the reflux conditions and monitor the reaction for its completion.
-
After the reaction is complete, cool the mixture and perform the necessary work-up and purification to obtain ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate (24).
Applications in Drug Discovery and Development
This compound is a valuable scaffold in the synthesis of compounds with potential therapeutic applications. Its utility is highlighted in the development of novel bacterial topoisomerase inhibitors and molecules with anticancer properties.
Bacterial Topoisomerase Inhibitors
A significant application of this compound is in the synthesis of the right-hand side (RHS) moiety of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors.[1] These inhibitors target DNA gyrase and topoisomerase IV, essential enzymes in bacteria, making them attractive targets for new antibacterial agents.[3][4][5][6][7] The synthetic workflow, starting from the bromination of 2-nitro-3-hydroxypyridine, is a critical pathway to accessing these complex and potent antibacterial compounds.
Synthesis of α-Styrylpyridines with Antitumor Activity
The palladium-catalyzed coupling of N-tosylhydrazones with halopyridines provides a route to α-styrylpyridines.[8] this compound can serve as the halopyridine component in this reaction, leading to the formation of substituted α-styrylpyridines that have been investigated for their antitumor activity.
Signaling Pathways and Mechanisms of Action
While this compound is a critical synthetic intermediate, specific signaling pathways directly modulated by this compound have not been extensively reported in the available literature. The biological activity is generally associated with the final, more complex molecules synthesized from it.
For instance, the oxabicyclooctane-linked inhibitors derived from this starting material act by inhibiting bacterial type II topoisomerases.[1] This inhibition disrupts DNA replication and repair in bacteria, leading to cell death. The mechanism of action for the final compounds involves binding to the enzyme-DNA complex, but a direct role for the this compound fragment in a specific signaling pathway is not defined.
Due to the lack of information on a specific signaling pathway for this compound, a diagram of the synthetic workflow for the preparation of a key intermediate for bacterial topoisomerase inhibitors is provided below.
Caption: Synthetic workflow for an intermediate of bacterial topoisomerase inhibitors.
Conclusion
This compound is a commercially available and synthetically valuable building block for the development of novel pharmaceuticals. Its utility in the synthesis of potent bacterial topoisomerase inhibitors underscores its importance in addressing the challenge of antimicrobial resistance. The experimental protocols and supplier information provided in this guide are intended to facilitate the work of researchers in medicinal chemistry and drug development, enabling the further exploration of this and related compounds in the quest for new and effective therapies.
References
- 1. Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [chemicalbook.com]
- 3. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Potential Reactivity of the Nitro Group in 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitro group in 6-Bromo-2-nitropyridin-3-ol, a key intermediate in the synthesis of various biologically active compounds. The document details the principal reactions of the nitro group, including its reduction to an amine and its potential as a leaving group in nucleophilic aromatic substitution. Furthermore, it explores the subsequent reactivity of the resulting amino derivative, particularly in cyclization reactions. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
Introduction
This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a bromine atom, a nitro group, and a hydroxyl group on the pyridine core—imparts a distinct electronic environment and a versatile reactivity profile. The electron-withdrawing nature of the nitro group, in particular, plays a pivotal role in the chemical behavior of the molecule, making it a focal point for various chemical transformations.
This guide will delve into the potential reactivity of the nitro group, focusing on two primary transformations: its reduction to a primary amine and its displacement via nucleophilic aromatic substitution. The resulting 2-amino-6-bromopyridin-3-ol is a valuable building block for the synthesis of more complex heterocyclic systems, including those with potential therapeutic applications. Notably, this compound serves as a reagent in the synthesis of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, which are being investigated as broad-spectrum antibacterial agents, as well as in the preparation of α-styrylpyridines with potential antitumor activity.[1]
Reactivity of the Nitro Group
The reactivity of the nitro group in this compound is dominated by its strong electron-withdrawing character, which influences the pyridine ring's susceptibility to nucleophilic attack and the propensity of the nitro group itself to undergo chemical transformation.
Reduction of the Nitro Group
The most well-documented and synthetically useful reaction of the nitro group in this compound is its reduction to a primary amine, yielding 2-amino-6-bromopyridin-3-ol. This transformation is a pivotal step in the synthesis of various bioactive molecules as the resulting amino group can be further functionalized.
Several methods can be employed for this reduction, with common approaches utilizing metal catalysts or reducing agents in acidic or neutral media. The choice of reducing agent can be critical to avoid the reduction of the bromine substituent.
Quantitative Data for Nitro Group Reduction
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Fe, CaCl₂ | Ethanol | 85 | 16 | 2-Amino-6-bromopyridin-3-ol | Not specified |
| This compound | Zn, NH₄Cl | Ethanol | 50 | 16 | 2-Amino-6-bromopyridin-3-ol | 60 |
Nucleophilic Aromatic Substitution (SNA r)
The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA r) on the pyridine ring. It withdraws electron density from the ring, making it more susceptible to attack by nucleophiles. In many instances, the nitro group itself can act as a leaving group, being displaced by a variety of nucleophiles. This reactivity is particularly pronounced in electron-deficient heteroaromatic systems like nitropyridines.
The general mechanism for SNA r at the 2-position of a nitropyridine involves the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the nitro group as a nitrite ion to restore aromaticity.
Experimental Protocols
Reduction of this compound to 2-Amino-6-bromopyridin-3-ol
Method A: Using Iron and Calcium Chloride
-
Materials: this compound, Iron powder (Fe), Calcium chloride (CaCl₂), Ethanol (EtOH).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add iron powder (approx. 7.2 eq) and calcium chloride (1.0 eq).
-
Heat the reaction mixture to 85 °C and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through celite and wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield 2-amino-6-bromopyridin-3-ol.
-
Method B: Using Zinc and Ammonium Chloride
-
Materials: this compound, Zinc dust (Zn), Ammonium chloride (NH₄Cl), Ethanol (EtOH).
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in ethanol.
-
Add zinc dust (5.0 eq) and ammonium chloride (5.0 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of petroleum ether/ethyl acetate) to afford 2-amino-6-bromopyridin-3-ol.
-
Subsequent Reactivity and Synthetic Applications
The product of the nitro group reduction, 2-amino-6-bromopyridin-3-ol, is a versatile intermediate for the synthesis of various heterocyclic compounds, particularly through cyclization reactions involving the newly introduced amino group and the adjacent hydroxyl group.
Synthesis of Bacterial Topoisomerase Inhibitors
This compound is a key starting material for the synthesis of novel bacterial topoisomerase inhibitors (NBTIs). The synthetic pathway typically involves the reduction of the nitro group, followed by a series of transformations to build the final complex molecule. A representative synthetic workflow is illustrated below.
This pathway highlights the critical role of the initial nitro group reduction in accessing the necessary amino functionality for subsequent cyclization and coupling reactions to build the complex NBTI scaffold.
Palladium-Catalyzed Coupling Reactions
The bromine atom at the 6-position of this compound offers another site for functionalization through palladium-catalyzed cross-coupling reactions. For instance, it can be used in the preparation of α-styrylpyridines via coupling with N-tosylhydrazones, which have shown potential antitumor activity.
Conclusion
The nitro group in this compound is a key functional moiety that dictates the molecule's reactivity and synthetic utility. Its facile reduction to an amino group provides a crucial entry point for the synthesis of complex heterocyclic structures, most notably novel bacterial topoisomerase inhibitors. Furthermore, the activating nature of the nitro group suggests its potential as a leaving group in nucleophilic aromatic substitution reactions, although further experimental validation is required for this specific substrate. The presence of the bromine atom adds another layer of synthetic versatility, allowing for functionalization through cross-coupling reactions. This technical guide provides a foundational understanding of the reactivity of the nitro group in this compound, offering valuable insights and practical protocols for researchers engaged in the synthesis of novel therapeutic agents and other functional organic molecules.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a nitro group, and a hydroxyl group on a pyridine scaffold imparts a distinct reactivity profile. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by an examination of its electronic properties and known chemical transformations. Understanding these reactive centers is crucial for the strategic design of novel synthetic routes and the development of new molecular entities with potential therapeutic applications.
Introduction
The pyridine ring system is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of various substituents onto the pyridine core allows for the fine-tuning of its chemical and physical properties. In this compound, the interplay between the electron-withdrawing nitro group and bromine atom, and the electron-donating hydroxyl group, creates a molecule with well-defined regions of electrophilicity and nucleophilicity. This guide will dissect the electronic landscape of this molecule to identify its key reactive sites.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₃BrN₂O₃[1] |
| Molecular Weight | 218.99 g/mol [1] |
| CAS Number | 443956-08-9[1] |
| Appearance | Solid |
| SMILES | C1=CC(=NC(=C1O)--INVALID-LINK--[O-])Br[1] |
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring.
Electrophilic Sites
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 2-position. Consequently, the carbon atoms of the pyridine ring are the primary electrophilic sites , susceptible to attack by nucleophiles.
-
C2, C4, and C6 Positions: The positions ortho and para to the nitrogen atom (C2, C4, and C6) are the most electron-deficient and, therefore, the most electrophilic. The powerful electron-withdrawing nature of the nitro group at C2 further enhances the electrophilicity of the entire ring, particularly at the C4 and C6 positions.
-
The Carbon Bearing the Bromo Group (C6): The bromine atom at the C6 position is a good leaving group, making this carbon a prime site for nucleophilic aromatic substitution (SNAr) reactions. The strong activation provided by the ortho-nitro group facilitates the displacement of the bromide ion by a wide range of nucleophiles.
The logical relationship for identifying the primary electrophilic sites is illustrated in the following diagram:
Caption: Identification of electrophilic sites in this compound.
Nucleophilic Sites
The nucleophilic sites in this compound are associated with atoms possessing lone pairs of electrons.
-
Oxygen of the Hydroxyl Group: The oxygen atom of the hydroxyl group at the C3 position is a primary nucleophilic center. It can act as a proton acceptor (Brønsted-Lowry base) or as a nucleophile in various reactions, such as etherification or esterification.
-
Oxygen Atoms of the Nitro Group: The two oxygen atoms of the nitro group also possess lone pairs and can exhibit nucleophilic character, although this is generally less pronounced than the hydroxyl oxygen due to the delocalization of charge within the nitro group.
-
Nitrogen of the Pyridine Ring: The nitrogen atom of the pyridine ring has a lone pair of electrons and can act as a nucleophile or a base. However, its basicity is significantly diminished by the strong electron-withdrawing effects of the nitro and bromo substituents.
The following diagram illustrates the key nucleophilic centers of the molecule:
Caption: Nucleophilic sites in this compound.
Reactivity and Synthetic Applications
The distinct electrophilic and nucleophilic nature of different sites in this compound allows for a range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of this molecule is the nucleophilic aromatic substitution at the C6 position. The presence of the ortho-nitro group strongly activates the C-Br bond towards cleavage upon attack by a nucleophile.
Experimental Protocol: General Procedure for SNAr at C6
A solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is treated with a nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 6-substituted-2-nitropyridin-3-ol.
A summary of representative SNAr reactions is provided in Table 2.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Morpholine | 6-(Morpholin-4-yl)-2-nitropyridin-3-ol | K₂CO₃, DMF, 80 °C | >95 |
| Sodium Methoxide | 6-Methoxy-2-nitropyridin-3-ol | CH₃ONa, CH₃OH, reflux | High |
| Aniline | 6-(Phenylamino)-2-nitropyridin-3-ol | Pd-catalyst, base, toluene, 100 °C | Moderate to High |
Reactions at the Hydroxyl Group
The nucleophilic hydroxyl group can readily undergo O-alkylation or O-acylation under appropriate conditions.
Experimental Protocol: General Procedure for O-Alkylation
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, a base (e.g., K₂CO₃ or NaH, 1.1-1.5 eq.) is added, and the mixture is stirred for a short period. An alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or with heating until completion. The work-up procedure is similar to that described for the SNAr reaction.
Conclusion
This compound is a versatile building block in organic synthesis, characterized by a clear demarcation of its electrophilic and nucleophilic centers. The pyridine ring, activated by a potent nitro group, presents highly electrophilic carbon atoms, with the C6 position being particularly susceptible to nucleophilic aromatic substitution. Conversely, the hydroxyl group provides a key nucleophilic site for further functionalization. A thorough understanding of this reactivity profile is essential for the rational design of synthetic strategies aimed at producing complex molecules for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to harness the synthetic potential of this valuable heterocyclic compound.
References
A Technical Guide to the Theoretical Analysis of 6-Bromo-2-nitropyridin-3-ol: A Methodological Framework
For the attention of: Researchers, scientists, and drug development professionals.
Computational Methodology
Theoretical calculations are essential for predicting the geometric, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data. For a molecule like 6-Bromo-2-nitropyridin-3-ol, Density Functional Theory (DFT) is the most common and effective approach, balancing accuracy with computational cost.
Geometry Optimization and Vibrational Analysis
The foundational step in computational analysis is determining the molecule's most stable three-dimensional structure.
Protocol:
-
Initial Structure: An initial molecular structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Optimization: The geometry is optimized using a DFT method, commonly the B3LYP (Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional) functional.[1]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance of accuracy and computational efficiency for molecules containing heteroatoms and halogens.[1][2][3]
-
Vibrational Frequencies: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman vibrational spectra.
Electronic Properties
Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[1][2]
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Atomic Charges: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the partial charges on each atom, providing insight into the intramolecular charge distribution.
Spectroscopic Simulation
Theoretical methods can predict various types of spectra, which can then be compared with experimental results for validation.
Protocol:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which are used to simulate the UV-Visible absorption spectrum.
Data Presentation (Representative)
The following tables are presented as templates for organizing the data that would be generated from the computational studies described above.
Table 1: Optimized Geometrical Parameters (Note: These are placeholder values. Actual data would be derived from DFT calculations.)
| Parameter | Atoms | Calculated Value (Å or °) |
| Bond Length | C2-N1 | e.g., 1.34 |
| Bond Length | C6-Br | e.g., 1.89 |
| Bond Length | C3-O | e.g., 1.36 |
| Bond Length | N(nitro)-O | e.g., 1.22 |
| Bond Angle | C6-N1-C2 | e.g., 118.5 |
| Bond Angle | N1-C2-C3 | e.g., 121.0 |
| Dihedral Angle | C4-C5-C6-N1 | e.g., 0.0 |
Table 2: Calculated Electronic Properties (Note: These are placeholder values.)
| Parameter | Value (eV) |
| HOMO Energy | e.g., -6.75 |
| LUMO Energy | e.g., -2.45 |
| HOMO-LUMO Gap (ΔE) | e.g., 4.30 |
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (Note: These are placeholder values.)
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | e.g., 3450 | e.g., 3400 |
| C-H stretch (aromatic) | e.g., 3100 | e.g., 3080 |
| N-O asymmetric stretch | e.g., 1550 | e.g., 1530 |
| C-Br stretch | e.g., 680 | e.g., 670 |
Experimental Protocols (General)
While this guide focuses on theoretical calculations, validation against experimental data is crucial. The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the nitration and hydroxylation of a pyridine derivative.[4]
-
Nitration: A starting material such as 6-bromopyridin-3-ol is subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Purification: The crude product is purified using techniques like recrystallization or column chromatography to yield the final compound.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer (e.g., PerkinElmer) in the 4000–400 cm⁻¹ range. The sample is typically prepared as a KBr pellet.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol) to determine the absorption maxima (λₘₐₓ).
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships inherent in the theoretical study of molecular structures.
Caption: A typical workflow for the theoretical calculation of molecular properties.
Caption: Relationship between computational methods and the properties they predict.
References
The Advent of a Key Building Block: The Discovery and First Synthesis of 6-Bromo-2-nitropyridin-3-ol
For researchers, scientists, and professionals in drug development, the emergence of novel chemical scaffolds is a pivotal moment. 6-Bromo-2-nitropyridin-3-ol, a substituted pyridine derivative, represents one such crucial building block. Its unique arrangement of functional groups—a bromine atom, a nitro group, and a hydroxyl group on a pyridine ring—offers a versatile platform for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented below, providing a clear reference for its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| CAS Number | 443956-08-9 |
| Appearance | Solid |
| Melting Point | Not reported in initial findings |
| Boiling Point | Not reported in initial findings |
| Solubility | Expected to be soluble in polar organic solvents |
Postulated First Synthesis: An Experimental Protocol
Based on established synthetic methodologies for related substituted pyridines, the first synthesis of this compound is likely to have proceeded through the nitration of a brominated hydroxypyridine precursor. The following represents a plausible and detailed experimental protocol for this initial synthesis.
Objective: To synthesize this compound from 6-Bromopyridin-3-ol.
Materials:
-
6-Bromopyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer was placed in an ice-water bath.
-
Dissolution of Starting Material: 10.0 g of 6-Bromopyridin-3-ol was added to the flask, followed by the slow addition of 50 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: A nitrating mixture was prepared by carefully adding 5.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath. This mixture was then added dropwise to the solution of 6-Bromopyridin-3-ol over a period of 30 minutes, ensuring the reaction temperature did not exceed 10 °C.
-
Reaction Progression: After the addition was complete, the reaction mixture was stirred at 0-5 °C for an additional 2 hours. The reaction progress could be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture was then slowly poured onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: The resulting aqueous solution was carefully neutralized to a pH of approximately 7 with a saturated solution of sodium bicarbonate. The neutralized solution was then extracted three times with 100 mL portions of ethyl acetate.
-
Drying and Concentration: The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product was purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Observations: The product, this compound, is expected to be a solid at room temperature.
Synthetic Pathway Visualization
The logical flow of the postulated first synthesis is depicted in the following diagram:
Caption: Postulated synthetic pathway for this compound.
Logical Workflow of the Synthesis and Purification
The overall experimental workflow, from the initial reaction to the final purified product, can be visualized as follows:
Caption: Step-by-step workflow of the synthesis and purification process.
Methodological & Application
Application Note and Protocol: Synthesis of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Bromo-2-nitropyridin-3-ol from 2-nitropyridin-3-ol via electrophilic aromatic substitution. This synthesis is a crucial step in the development of various pharmaceutical compounds, leveraging the versatile reactivity of the resulting molecule.
Introduction
This compound is a key intermediate in medicinal chemistry, offering multiple points for further functionalization. The bromination of 2-nitropyridin-3-ol is an electrophilic aromatic substitution. The hydroxyl group at the 3-position is a strong activating group, directing incoming electrophiles to the ortho (4-position) and para (6-position) positions. Concurrently, the nitro group at the 2-position and the pyridine nitrogen are deactivating groups. The regioselectivity of the bromination is therefore controlled by the interplay of these electronic and steric effects, with the 6-position being the most favorable site for substitution. Common brominating agents for such activated systems include N-bromosuccinimide (NBS) and elemental bromine.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-nitropyridin-3-ol | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
2-nitropyridin-3-ol (C₅H₄N₂O₃, MW: 140.09 g/mol )
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂, MW: 177.98 g/mol )
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-nitropyridin-3-ol (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Experimental Workflow
References
Application Notes and Detailed Protocol for Suzuki Coupling of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 6-bromo-2-nitropyridin-3-ol. This protocol is designed for professionals in research and drug development, offering a detailed methodology, comparative data, and visual workflows to facilitate the synthesis of novel 2-nitropyridin-3-ol derivatives.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] However, the successful coupling of heteroaromatic compounds, particularly pyridines, can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[3] The substrate, this compound, presents its own set of considerations. The presence of a strongly electron-withdrawing nitro group is expected to enhance the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.[4] Conversely, the acidic hydroxyl group may necessitate careful selection of the base to avoid unwanted side reactions.
Comparative Reaction Parameters for Suzuki Coupling of Bromopyridines
The following table summarizes various conditions reported for the Suzuki coupling of substituted bromopyridines. This data, derived from analogous systems, provides a valuable starting point for the optimization of the reaction with this compound.
| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[5] |
| 2 | 2-Bromopyridine derivatives | Arylboronic acids | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 8 | 78[6] |
| 3 | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Biarylphosphine Ligand (3) | K₃PO₄ (3.0) | 1,4-Dioxane | - | - | 91[7] |
| 4 | 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85[6] |
| 5 | 2-Amino-6-bromopyridine | (Not specified) | Pd₂(dba)₃ (1-2) | XPhos (2-5) | NaOtBu (1.4) | Toluene | Reflux | 18 | (Not specified)[8] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (if using Pd₂(dba)₃, e.g., XPhos or SPhos, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or microwave vial)
Procedure: Conventional Heating
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[8]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if required, the phosphine ligand.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Procedure: Microwave Irradiation
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv), and the palladium catalyst.[9]
-
Solvent Addition: Add the chosen solvent system to the vial.[9]
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[9]
-
Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.[9]
Visualizing the Process
To aid in understanding the experimental and theoretical frameworks, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-2-nitropyridin-3-ol. This transformation is a key method for the synthesis of 6-amino-2-nitropyridin-3-ol derivatives, which are valuable intermediates in medicinal chemistry and drug development. Due to the presence of a nitro group and a phenolic hydroxyl group, this substrate presents specific challenges that require careful consideration in the selection of reaction conditions. These notes offer a summary of suitable catalysts, ligands, and bases, a generalized experimental protocol, and critical considerations to enable successful execution of this C-N cross-coupling reaction.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups.[3] The amination of this compound is a valuable transformation for accessing a range of substituted aminopyridines, which are prevalent scaffolds in many biologically active molecules.
The substrate, this compound, contains two key functional groups that influence the reaction conditions: an electron-withdrawing nitro group and an acidic hydroxyl group. The nitro group activates the C-Br bond towards oxidative addition but can be sensitive to certain reaction conditions. The phenolic hydroxyl group can react with the bases typically employed in Buchwald-Hartwig aminations, necessitating careful selection of the base and potentially requiring additional equivalents or a protection strategy.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 6-amino-2-nitropyridin-3-ol and regenerate the Pd(0) catalyst.[2][4]
Data Presentation: Representative Reaction Conditions
| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (N/A) | dppp (N/A) | NaOtBu (N/A) | Toluene | 80 | N/A | 55-98[5] |
| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 |
| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2-5) | BINAP (4-10) | NaOtBu (1.4) | Toluene | 110 | 12-24 | ~85[3] |
| 4 | 3-Bromopyridine | Various Amines | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 70-95[6] |
| 5 | 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ (N/A) | XPhos (N/A) | NaOtBu (N/A) | Toluene | N/A | N/A | High[5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This should be adapted and optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol% or BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv or K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve 0.1 M concentration of the limiting reagent)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Diagram of Experimental Workflow:
Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.
-
Addition of Liquids: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water or brine. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Critical Considerations for this compound
The specific functionalities of the substrate require special attention for a successful reaction.
Diagram of Key Considerations:
Caption: Logical relationships of substrate features and their implications.
-
Choice of Base: The nitro group can be sensitive to strong, nucleophilic bases. Strong bases like sodium tert-butoxide (NaOtBu) may lead to side reactions or decomposition.[2] Therefore, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.
-
Acidity of the Hydroxyl Group: The phenolic hydroxyl group is acidic and will be deprotonated by the base used in the reaction. This necessitates the use of at least two equivalents of base: one to deprotonate the amine (after coordination to palladium) and one to deprotonate the hydroxyl group. It is advisable to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure the reaction proceeds efficiently.
-
Hydroxyl Group Protection: If the free hydroxyl group is found to interfere with the reaction, for example by coordinating to the palladium center and inhibiting catalysis, it may be necessary to protect it prior to the amination. Common protecting groups for hydroxyls that are stable to palladium catalysis include benzyl (Bn) or methoxymethyl (MOM) ethers. These can be removed after the C-N bond formation.
-
Ligand Selection: The choice of ligand is crucial for achieving high yields. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos, or chelating ligands like Xantphos, are often effective.[3]
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible but challenging transformation that requires careful optimization of reaction conditions. The presence of the nitro and hydroxyl groups dictates the use of milder bases in sufficient excess and may necessitate a protection strategy for the hydroxyl group. The protocols and data provided herein serve as a valuable starting point for researchers. Careful screening of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity, enabling the efficient synthesis of key intermediates for drug discovery and development.
References
Application of 6-Bromo-2-nitropyridin-3-ol in the Synthesis of Rigidified PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker connecting the POI-binding ligand ("warhead") and the E3 ligase-binding ligand ("anchor") is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4] While flexible linkers like polyethylene glycol (PEG) are commonly used, there is growing interest in incorporating more rigid scaffolds to control the geometry and conformational flexibility of the PROTAC, which can enhance potency and selectivity.[2]
6-Bromo-2-nitropyridin-3-ol is a versatile building block for the synthesis of rigidified PROTAC linkers. Its trifunctional nature—a hydroxyl group, a bromo substituent, and a nitro group on a pyridine core—offers orthogonal handles for a structured and modular synthesis approach. The pyridine ring itself introduces a degree of rigidity into the linker, which can be advantageous for optimizing the spatial orientation of the two ligands.
Key Advantages of a this compound-based Linker Scaffold:
-
Rigidity and Defined Geometry: The aromatic pyridine core provides a structurally constrained backbone, reducing the conformational entropy of the linker and potentially leading to more stable and productive ternary complex formation.
-
Orthogonal Functionalization: The distinct reactivity of the hydroxyl, bromo, and nitro groups allows for selective, stepwise modification, enabling the synthesis of a bifunctional linker with two different reactive ends for conjugation to the warhead and anchor.[5][6][7]
-
Modularity: The synthetic route allows for the incorporation of various chemical moieties at three different positions, facilitating the creation of a library of linkers with diverse lengths, vectors, and physicochemical properties for structure-activity relationship (SAR) studies.
This document provides a proposed synthetic strategy and detailed protocols for the utilization of this compound as a core scaffold for a novel class of PROTAC linkers.
Data Presentation
The following table summarizes the key hypothetical intermediates in the proposed synthetic pathway for a bifunctional linker derived from this compound.
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Description |
| 1 | This compound | C5H3BrN2O3 | 218.99 | Starting material with three orthogonal functional groups. |
| 2 | tert-butyl (2-((6-bromo-2-nitropyridin-3-yl)oxy)ethyl)carbamate | C11H14BrN3O5 | 352.15 | Intermediate after O-alkylation with a Boc-protected amino-PEG linker precursor. |
| 3 | tert-butyl (2-((2-nitro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridin-3-yl)oxy)ethyl)carbamate | C23H31BN4O7 | 486.33 | Intermediate after Suzuki-Miyaura coupling to introduce a boronic ester. |
| 4 | tert-butyl (2-((6-(4-aminophenyl)-2-nitropyridin-3-yl)oxy)ethyl)carbamate | C17H21N5O5 | 375.38 | Intermediate after Suzuki coupling with an amino-functionalized boronic acid. |
| 5 | tert-butyl (2-((2-amino-6-(4-aminophenyl)pyridin-3-yl)oxy)ethyl)carbamate | C17H23N5O3 | 345.40 | Final bifunctional linker with two distinct amine functionalities after nitro group reduction. |
Experimental Protocols
The following protocols describe a proposed multi-step synthesis for a bifunctional PROTAC linker starting from this compound. This modular approach allows for the creation of two distinct points of attachment for subsequent conjugation to a warhead and an E3 ligase ligand.
Protocol 1: O-Alkylation of this compound
This protocol describes the etherification of the hydroxyl group of the starting material with a Boc-protected amino-functionalized alkyl halide.[8]
Materials:
-
This compound (1 )
-
tert-butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1 , 1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl (2-bromoethyl)carbamate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (2-((6-bromo-2-nitropyridin-3-yl)oxy)ethyl)carbamate (2 ).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of the bromo-intermediate 2 with an arylboronic acid to introduce the second reactive handle.[9][10]
Materials:
-
Intermediate 2 from Protocol 1
-
(4-aminophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine intermediate 2 (1.0 eq), (4-aminophenyl)boronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) to the mixture.
-
Heat the reaction to 100 °C and stir for 4-6 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain tert-butyl (2-((6-(4-aminophenyl)-2-nitropyridin-3-yl)oxy)ethyl)carbamate (4 ).
Protocol 3: Nitro Group Reduction
This protocol describes the chemoselective reduction of the nitro group to an amine, yielding the final bifunctional linker.[11][12]
Materials:
-
Intermediate 4 from Protocol 2
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend intermediate 4 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol and ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the final bifunctional linker, tert-butyl (2-((2-amino-6-(4-aminophenyl)pyridin-3-yl)oxy)ethyl)carbamate (5 ).
Protocol 4: PROTAC Synthesis via Sequential Amide Coupling
This protocol outlines the general procedure for conjugating the bifunctional linker 5 to a POI ligand and an E3 ligase ligand.[13][14]
Materials:
-
Bifunctional linker 5
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step A: First Amide Coupling
-
Dissolve the POI ligand (with a carboxylic acid, 1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the bifunctional linker 5 (1.05 eq) to the solution.
-
Stir at room temperature for 2-4 hours. Monitor by LC-MS.
-
Upon completion, purify the intermediate product (POI-linker-NHBoc) by preparative HPLC.
Step B: Boc Deprotection
-
Dissolve the purified POI-linker-NHBoc intermediate in DCM.
-
Add TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Step C: Second Amide Coupling
-
Dissolve the E3 ligase ligand (with a carboxylic acid, 1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq, to neutralize the TFA salt) in anhydrous DMF.
-
Add the deprotected POI-linker-NH2 intermediate from Step B.
-
Stir at room temperature for 2-4 hours. Monitor by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualization
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromo-2-nitropyridin-3-ol. This versatile building block is of significant interest in medicinal chemistry and materials science. The presence of a bromine atom, a strongly electron-withdrawing nitro group, and a phenolic hydroxyl group offers multiple avenues for functionalization, though it also presents unique challenges for reaction optimization.
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, generally increases the reactivity of the C-Br bond towards the initial oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the acidic proton of the hydroxyl group and the potential for the pyridine nitrogen to coordinate with the palladium catalyst are critical factors to consider when selecting reaction conditions.[1]
This guide covers four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The provided protocols are based on established methods for structurally similar substrates and are intended as robust starting points for optimization.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-nitropyridin-3-ols
The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.
General Reaction Scheme:
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Pd Source (mol%) | Pd(OAc)₂ (2) | Pd(PPh₃)₄ (3-5) | Pd₂(dba)₃ (2) | Pd(PPh₃)₄ can be used directly as a Pd(0) source.[4] |
| Ligand (mol%) | SPhos (4) | None | XPhos (4) | Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for heteroaryl halides. |
| Base (equiv.) | K₃PO₄ (2.0) | K₂CO₃ (2.0) | Cs₂CO₃ (2.0) | A weaker base like K₂CO₃ may be preferable to avoid side reactions related to the acidic -OH group. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF | Solvents must be thoroughly degassed to prevent catalyst deactivation.[1] |
| Temperature (°C) | 90 - 110 | 100 | 100 | |
| Time (h) | 4 - 12 | 12 - 24 | 8 - 16 | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the selected base (2.0 equiv.), the palladium precursor, and the phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-nitropyridin-3-ols
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][5] This reaction allows for the introduction of a diverse range of amino substituents onto the pyridine ring.
General Reaction Scheme:
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Pd Source (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | [PdCl(allyl)]₂ (1) | Pre-catalysts can offer improved reactivity and reproducibility. |
| Ligand (mol%) | XPhos (4) | BINAP (3) | RuPhos (3) | The choice of ligand is crucial and often substrate-dependent.[1][6] |
| Base (equiv.) | NaOtBu (1.4) | LHMDS (1.5) | K₂CO₃ (2.0) | Strong bases are typical, but a weaker base like K₂CO₃ should be screened to account for the acidic proton.[7] |
| Solvent | Toluene | 1,4-Dioxane | THF | Anhydrous solvents are essential for this reaction.[1] |
| Temperature (°C) | 80 - 110 | 100 | 80 | |
| Time (h) | 4 - 18 | 12 - 24 | 12 - 24 | Monitor reaction progress to avoid decomposition at higher temperatures. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Synthesis of 6-Alkenyl-2-nitropyridin-3-ols
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[8][9][10]
General Reaction Scheme:
Data Presentation: Recommended Starting Conditions for Heck Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Pd Source (mol%) | Pd(OAc)₂ (2-5) | PdCl₂(PPh₃)₂ (3) | Pd(PPh₃)₄ (5) | Pd(OAc)₂ is a common and cost-effective precatalyst.[11] |
| Ligand (mol%) | P(o-tol)₃ (4-10) | PPh₃ (6) | None | For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often beneficial.[11] |
| Base (equiv.) | Et₃N (1.5) | K₂CO₃ (2.0) | NaOAc (2.0) | An organic base like triethylamine is commonly used. |
| Solvent | DMF | NMP | Acetonitrile | Polar aprotic solvents are typical for the Heck reaction. |
| Temperature (°C) | 100 - 120 | 120 - 140 | 100 | |
| Time (h) | 12 - 24 | 16 - 24 | 12 - 24 | Monitor reaction progress to avoid potential polymerization of the alkene. |
Experimental Protocol: Heck Reaction
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous solvent, the alkene (1.5 equiv.), and the base via syringe.
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-nitropyridin-3-ols
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13][14]
General Reaction Scheme:
Data Presentation: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition 1 (with Cu) | Condition 2 (with Cu) | Condition 3 (Cu-free) | Notes |
| Pd Source (mol%) | Pd(CF₃COO)₂ (2.5) | PdCl₂(PPh₃)₂ (2-5) | Pd₂(dba)₃ (2) | |
| Cu Source (mol%) | CuI (5.0) | CuI (1-5) | None | Copper-free conditions can sometimes prevent the formation of alkyne homocoupling byproducts. |
| Ligand (mol%) | PPh₃ (5.0) | PPh₃ (4-10) | XPhos (4) | |
| Base (equiv.) | Et₃N (excess) | Diisopropylamine (excess) | Cs₂CO₃ (2.0) | An amine base often serves as both the base and a solvent. |
| Solvent | DMF | THF | 1,4-Dioxane | |
| Temperature (°C) | 100 | Room Temp to 60 | 80 - 100 | Mild conditions are often sufficient for Sonogashira couplings.[12] |
| Time (h) | 3 - 6 | 3 - 12 | 4 - 12 |
Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, the copper(I) iodide, and the phosphine ligand.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 equiv.) dropwise with stirring.
-
Stir the reaction at the appropriate temperature, monitoring its progress by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Influence of functional groups on reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of many approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
6-Bromo-2-nitropyridin-3-ol is a versatile starting material for the synthesis of novel kinase inhibitors. Its trifunctional nature—a reactive bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to a versatile amine, and a hydroxyl group for further derivatization—provides a powerful platform for generating diverse chemical libraries for screening against various kinase targets. The strategic manipulation of these functional groups allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[1]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, focusing on common and robust synthetic transformations.
Synthetic Strategies and Key Reactions
The synthetic utility of this compound lies in the sequential or orthogonal functionalization of its three key reactive sites. The bromine atom at the 6-position is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or amino substituents. The nitro group at the 2-position can be selectively reduced to an amino group, which can then be acylated, alkylated, or used to form heterocyclic rings. The hydroxyl group at the 3-position can be alkylated or used as a handle for further modifications.
A general synthetic workflow for the elaboration of the this compound scaffold is depicted below.
Caption: General synthetic workflow using this compound.
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the 6-position of the pyridine ring.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a stream of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-nitropyridin-3-ol derivative.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 78 |
Table 1: Representative yields for Suzuki-Miyaura coupling reactions.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination at the 6-position of the pyridine ring.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the amine (1.2 eq.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography on silica gel.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 88 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 75 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 82 |
Table 2: Representative yields for Buchwald-Hartwig amination reactions.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the 2-nitro group to a 2-amino group, a key step in elaborating the scaffold.
Materials:
-
6-Substituted-2-nitropyridin-3-ol derivative
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or Hydrogen gas with Palladium on carbon)
-
Solvent (e.g., Ethanol, Acetic acid, Ethyl acetate)
-
Acid (if using Fe, e.g., HCl or NH₄Cl)
Procedure (using Iron powder):
-
To a round-bottom flask, add the 6-substituted-2-nitropyridin-3-ol derivative and a solvent such as ethanol or a mixture of ethanol and water.
-
Add iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride or acetic acid.
-
Heat the mixture to reflux (60-80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by extraction and/or crystallization to obtain the desired 2-amino derivative.
| Entry | Starting Material | Reducing Agent | Solvent | Yield (%) |
| 1 | 6-Phenyl-2-nitropyridin-3-ol | Fe/NH₄Cl | EtOH/H₂O | 95 |
| 2 | 6-Morpholino-2-nitropyridin-3-ol | H₂ (1 atm), Pd/C | Ethyl Acetate | 98 |
| 3 | 6-(4-Methoxyphenyl)-2-nitropyridin-3-ol | SnCl₂·2H₂O | Ethanol | 90 |
Table 3: Representative yields for nitro group reduction.
Targeted Signaling Pathways
Kinase inhibitors derived from substituted pyridine scaffolds have been shown to target a wide range of kinases involved in oncogenic signaling pathways. The 2-aminopyridine motif, which can be generated from this compound, is a well-established hinge-binding motif, mimicking the adenine core of ATP. By varying the substituents at the 6-position and derivatizing the amino and hydroxyl groups, it is possible to target specific kinases within these pathways.
Caption: Potential targeting of oncogenic signaling pathways.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its rich functionality allows for the application of robust and high-yielding synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate diverse libraries of substituted pyridines. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of next-generation targeted therapeutics. Careful optimization of reaction conditions and strategic selection of building blocks will be crucial in identifying potent and selective inhibitors for a range of kinase targets.
References
Application Notes and Protocols for the Preparation of Fluorescent Probes from 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide array of analytes and biological processes with high sensitivity and specificity. The pyridine scaffold, a key heterocyclic motif, is a versatile platform for the design of novel fluorophores. This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from 6-Bromo-2-nitropyridin-3-ol. This starting material offers a unique combination of functional groups that can be strategically manipulated to generate a diverse library of fluorescent probes with tunable photophysical properties.
The synthetic strategy hinges on the initial reduction of the nitro group to an amino group, which typically enhances the fluorescence quantum yield of the pyridine core.[1] The bromo substituent at the 6-position serves as a convenient handle for introducing various recognition moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The hydroxyl group at the 3-position can also be functionalized or left unmodified to influence the probe's solubility and photophysical characteristics. By carefully selecting the coupling partners, researchers can design probes targeted to specific analytes or cellular compartments.
General Synthetic Pathway
The general synthetic route for the preparation of fluorescent probes from this compound involves a two-step process: reduction of the nitro group followed by a palladium-catalyzed cross-coupling reaction to introduce a desired aryl or heteroaryl moiety.
Caption: General synthetic workflow for fluorescent probes.
Quantitative Data of Model Fluorescent Probes
The photophysical properties of the final fluorescent probes are highly dependent on the nature of the aryl or heteroaryl group introduced via the Suzuki coupling. The following table summarizes the key photophysical data for a series of model 2-aminopyridine derivatives, which serve as representative examples of the types of fluorophores that can be synthesized.[1][4]
| Probe Derivative (Model Compound) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | [1] |
| 2-amino-6-(p-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.31 | [1] |
| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.01 | [1] |
| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Not Reported | Not Reported | Not Reported | [5] |
| 2-amino-3-cyanopyridine derivatives | 350-437 (emission) | Not Reported | Not Reported | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-aminopyridin-3-ol
This protocol describes the reduction of the nitro group of this compound to form the key aminopyridine intermediate.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
To a solution of this compound in methanol, add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Flush the flask with an inert gas (argon or nitrogen).
-
Bubble hydrogen gas through the solution for 10 minutes.
-
Maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus and stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Bromo-2-aminopyridin-3-ol. The product can be purified further by silica gel column chromatography if necessary.[5]
Protocol 2: Suzuki-Miyaura Cross-Coupling for Probe Synthesis
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-2-aminopyridin-3-ol with an arylboronic acid.[2][3]
Materials:
-
6-Bromo-2-aminopyridin-3-ol
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure (Conventional Heating):
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-2-aminopyridin-3-ol, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 85-95°C with vigorous stirring.[3]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe.
Procedure (Microwave Irradiation):
-
In a microwave vial, combine 6-Bromo-2-aminopyridin-3-ol, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Add the chosen solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes.[2]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Caption: Experimental workflow for Suzuki coupling.
Protocol 3: General Procedure for Live-Cell Imaging
This protocol provides a general guideline for using the synthesized fluorescent probes for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.
Materials:
-
Synthesized fluorescent probe stock solution (1-10 mM in DMSO)
-
Cell culture medium (serum-free or complete, as appropriate)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging dish and allow them to adhere and grow for 24-48 hours in a CO₂ incubator.
-
Probe Preparation: On the day of the experiment, prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free medium or an appropriate buffer to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with PBS or HBSS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time should be determined experimentally.
-
-
Washing (Optional but Recommended): Remove the probe-containing medium and wash the cells two to three times with fresh serum-free medium or buffer to reduce background fluorescence.
-
Imaging:
-
Add fresh imaging medium (e.g., HBSS) to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the probe at its optimal excitation wavelength and capture the emission using the appropriate filter set.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
For time-lapse imaging, acquire images at desired intervals.
-
Caption: Workflow for live-cell imaging.
Signaling Pathway Visualization (Hypothetical)
The synthesized probes can be designed to target specific enzymes or cellular components involved in various signaling pathways. For instance, a probe could be designed with a recognition moiety that is cleaved by a specific protease, leading to a "turn-on" fluorescence signal. The following diagram illustrates a hypothetical signaling pathway where a custom-synthesized probe could be employed to detect the activity of a key enzyme.
Caption: Hypothetical enzyme-activated probe signaling.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and application of novel fluorescent probes derived from this compound. The versatility of this starting material, combined with the power of modern synthetic methodologies, opens up exciting avenues for the development of tailored fluorescent tools for a wide range of applications in chemical biology, drug discovery, and diagnostics. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs and to explore the full potential of this promising class of fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the hydroxyl group of 6-bromo-2-nitropyridin-3-ol, a versatile building block in medicinal chemistry and organic synthesis. The protocols cover three key transformations: O-alkylation, O-acylation, and O-silylation, yielding ethers, esters, and silyl ethers, respectively. These modifications are crucial for altering the physicochemical properties of the molecule, enabling further synthetic transformations, and for structure-activity relationship (SAR) studies in drug discovery.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation of this compound can be achieved via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic substitution with an alkyl halide. This method is broadly applicable for the synthesis of a wide range of alkyl and benzyl ethers.
Experimental Protocol:
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware.
-
-
Procedure: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (10 mL per 1 mmol of the pyridinol) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise. b. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. c. Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. d. Let the reaction warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated product.
Data Presentation:
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | Methyl Iodide | NaH | DMF | 6 | 85-95 | Adapted from general Williamson ether synthesis protocols. |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 12 | 75-85 | Adapted from O-alkylation of similar phenols. |
| 3 | Benzyl Bromide | NaH | DMF | 8 | 90-98 | Synthesis of 3-(Benzyloxy)-6-bromo-2-methylpyridine.[1] |
O-Acylation (Esterification)
Esterification of the hydroxyl group of this compound can be readily accomplished using an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This reaction provides access to a variety of ester derivatives.
Experimental Protocol:
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or pyridine
-
Acyl chloride (e.g., acetyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
-
-
Procedure: a. Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5 mL per 1 mmol of the pyridinol) at 0 °C. b. Add the acid anhydride (1.5 equivalents) or acyl chloride (1.2 equivalents) dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. d. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL). e. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure ester.
Data Presentation:
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | Acetic Anhydride | Pyridine | Pyridine | 3 | 90-98 | Esterification of rhodinol fraction with acetic anhydride.[2] |
| 2 | Benzoyl Chloride | Pyridine | Pyridine | 4 | 85-95 | General acylation procedures for phenols. |
O-Silylation (Silyl Ether Formation)
Protection of the hydroxyl group as a silyl ether is a common strategy in multi-step synthesis. Silylation can be achieved using a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.
Experimental Protocol:
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
-
-
Procedure: a. To a solution of this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF (5 mL per 1 mmol of the pyridinol), add TBDMSCl (1.2 equivalents) in one portion at room temperature. b. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. c. Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the desired silyl ether.
Data Presentation:
| Entry | Silylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | TBDMSCl | Imidazole | DMF | 16 | 90-98 | Silylation of alcohols with TBDMSCl.[3] |
| 2 | TMSCl | Et₃N | DCM | 2 | 95-99 | General silylation procedures for hydroxyl groups. |
Visualizations
Diagram of Functionalization Pathways:
Caption: Reaction pathways for the functionalization of this compound.
General Experimental Workflow:
Caption: A generalized workflow for the functionalization experiments.
Logical Relationship of Functionalization Strategies:
Caption: Strategic applications of different hydroxyl functionalization methods.
References
Application Notes and Protocols for the Reduction of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 6-Bromo-2-nitropyridin-3-ol to yield 2-Amino-6-bromopyridin-3-ol, a valuable intermediate in pharmaceutical synthesis. The presence of bromo and hydroxyl functional groups necessitates chemoselective reduction methods to avoid unwanted side reactions. This document outlines three common and effective methods for this transformation: Catalytic Hydrogenation, Iron in acidic medium, and Stannous Chloride reduction.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry.[1] The selective reduction of its nitro group to a primary amine is a key step in the synthesis of more complex, biologically active molecules. The choice of reduction methodology is critical to ensure compatibility with the existing bromo and hydroxyl groups. The methods presented here are chosen for their reliability and functional group tolerance.
Comparative Overview of Reduction Methods
The selection of a suitable reduction method depends on factors such as available equipment, desired reaction scale, and sensitivity of other functional groups. The following table summarizes the key aspects of the three detailed protocols.
| Method | Reagents | Solvent(s) | Temperature | Key Advantages | Potential Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C or PtO₂ | Ethanol, Methanol, or Acetic Acid | Room Temp. | Clean reaction with water as the only byproduct; high yields are often achievable. | Requires specialized high-pressure equipment; potential for dehalogenation. |
| Iron/Hydrochloric Acid | Fe powder, HCl | Ethanol/Water, Acetic Acid | Reflux | Cost-effective, high functional group tolerance (including halides).[2][3] | Requires aqueous workup to remove iron salts; can be exothermic.[2] |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Room Temp. to Reflux | Mild reaction conditions; good chemoselectivity for nitro group reduction.[4][5] | Stoichiometric amounts of tin salts are produced as waste. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This method employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), with hydrogen gas to achieve the reduction.
Materials:
-
This compound
-
10% Palladium on carbon (or Platinum(IV) oxide)
-
Ethanol (or other suitable solvent like Methanol or Acetic Acid)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a high-pressure reactor vessel, suspend this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the suspension under a stream of inert gas.
-
Seal the reactor and purge the system multiple times with an inert gas to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar).
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.[6][7]
-
Rinse the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-6-bromopyridin-3-ol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron and Hydrochloric Acid
This classic and robust method uses activated iron powder in an acidic medium to selectively reduce the nitro group. This method is known to be tolerant of halogen substituents.[3]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (or other base for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (0.1-0.2 eq) dropwise to the refluxing mixture. The reaction is often exothermic.[2]
-
Continue heating at reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot solution through Celite® to remove the excess iron and iron salts, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed by recrystallization or column chromatography.
A similar procedure has been successfully used for the reduction of the structurally related 2-amino-5-bromo-3-nitropyridine.[8]
Protocol 3: Reduction with Stannous Chloride
Stannous chloride (Tin(II) chloride) is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (if required)
-
Sodium hydroxide solution (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add Stannous chloride dihydrate (3-5 eq) to the solution.[4]
-
If the reaction is slow, a catalytic amount of concentrated HCl can be added, or the mixture can be gently heated to reflux.
-
Stir the reaction mixture at room temperature or under reflux, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M sodium hydroxide solution to precipitate tin salts and dissolve the product.
-
Filter the mixture to remove the tin hydroxides, if necessary.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2-Amino-6-bromopyridin-3-ol by recrystallization or column chromatography.
Visualized Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the synthesis of 2-Amino-6-bromopyridin-3-ol.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
-
Used hydrogenation catalysts can be pyrophoric and must be handled with care.
-
Reactions involving acids and bases can be exothermic and should be performed with caution, especially during neutralization steps.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-2-nitropyridin-3-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-bromo-2-nitropyridin-3-ol, a key intermediate in the development of various therapeutic agents. The document details laboratory-scale synthesis protocols, considerations for scale-up, and methods for the preparation of bioactive derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Below are two laboratory-scale protocols based on available literature.
Protocol 1: Bromination of 2-nitropyridin-3-ol
This protocol describes the synthesis of this compound starting from 2-nitropyridin-3-ol.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 2-nitropyridin-3-ol (1.0 eq) and sodium methoxide (1.0 eq) is prepared in methanol.
-
Bromination: The mixture is cooled to 0°C. Bromine (Br₂) is added slowly to the stirred mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction is stirred at 0°C for 30 minutes.
-
Quenching: Acetic acid is added to the mixture, which is then stirred for an additional 10 minutes.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified to yield this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This alternative protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol:
-
Reaction Setup: A solution of the starting pyridinol derivative is prepared in N,N-dimethylformamide (DMF).
-
Addition of NBS: The solution is cooled to 0°C, and N-bromosuccinimide (NBS) is added portion-wise over several hours.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified to afford the desired product.
Quantitative Data Summary for Laboratory-Scale Synthesis
| Parameter | Protocol 1 (from 2-nitropyridin-3-ol) | Protocol 2 (using NBS) |
| Starting Material | 2-nitropyridin-3-ol | Substituted Pyridinol |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Methanol | N,N-Dimethylformamide (DMF) |
| Base | Sodium Methoxide | Not specified |
| Temperature | 0°C | 0°C to Room Temperature |
| Reaction Time | ~40 minutes | 12 hours + addition time |
| Yield | Not specified in literature | Not specified in literature |
Considerations for Scale-Up Synthesis
Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and heat of reaction is crucial for designing an appropriate reactor and cooling system to manage exotherms, especially during the addition of the brominating agent.
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and non-uniform reagent distribution, potentially resulting in the formation of impurities. The use of appropriate agitators and reactor geometries is critical.
-
Reagent Addition Strategy: The controlled, portion-wise, or slow continuous addition of the brominating agent is necessary to manage the reaction rate and temperature.
-
Solvent Selection: While DMF is a common solvent in laboratory-scale synthesis, its high boiling point and potential for decomposition at elevated temperatures may pose challenges for large-scale operations. Alternative solvents with more favorable properties for industrial use should be considered.
-
Work-up and Purification: Crystallization or recrystallization is often the most viable method for purifying large quantities of solid products.[1] Solvent selection and cooling profiles will need to be optimized to maximize yield and purity.
-
Safety: The use of bromine requires stringent safety precautions due to its high toxicity and corrosivity. The use of NBS can be a safer alternative at a larger scale.[2] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Synthesis of this compound Derivatives
This compound is a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.
General Workflow for Derivatization
The following diagram illustrates a general workflow for the synthesis of derivatives from this compound.
Caption: General synthetic workflow for derivatization.
Protocol: O-Alkylation of this compound
This protocol describes the alkylation of the hydroxyl group of this compound.
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1.0 eq) and a suitable base (e.g., potassium carbonate or sodium hydride) is prepared in an appropriate solvent (e.g., acetone or DMF).
-
Addition of Alkylating Agent: The alkylating agent (e.g., iodomethane or benzyl bromide) is added to the mixture.
-
Reaction: The reaction is stirred at a suitable temperature (e.g., 40-60°C) until completion, which is monitored by a suitable analytical technique like TLC or LC-MS.
-
Work-up and Purification: The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic phase is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Protocol: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amino group, a common step in the synthesis of many bioactive molecules.
Experimental Protocol:
-
Reaction Setup: A suspension of the this compound derivative (1.0 eq) and a reducing agent (e.g., iron powder) is prepared in a solvent such as ethanol or acetic acid.
-
Reaction: The mixture is heated (e.g., to 85°C) for several hours.
-
Work-up: The reaction mixture is cooled and filtered (e.g., through celite) to remove the solid catalyst/reagents.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to yield the corresponding amine.
Application in the Synthesis of Bioactive Molecules
Derivatives of this compound have been investigated for a variety of biological activities, targeting key signaling pathways implicated in diseases such as cancer, metabolic disorders, and inflammatory conditions.
Sirtuin Modulators
Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including metabolism, DNA repair, and inflammation.[3][4] Modulators of sirtuin activity are of interest for the treatment of age-related diseases.
Caption: Simplified Sirtuin signaling pathway.
PI3K/Akt Pathway Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[1][5][6] Its overactivation is a hallmark of many cancers, making it an important target for drug development.
Caption: Overview of the PI3K/Akt signaling pathway.
ROMK Channel Inhibitors
The Renal Outer Medullary Potassium (ROMK) channel plays a key role in potassium homeostasis in the kidney.[7] Inhibitors of the ROMK channel are being explored as a novel class of diuretics.
Caption: Role of the ROMK channel in the kidney.
References
- 1. cusabio.com [cusabio.com]
- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 6-Bromo-2-nitropyridin-3-ol in Medicinal Chemistry: Applications in Antibacterial and Antitumor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
6-Bromo-2-nitropyridin-3-ol has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom, a nitro group, and a hydroxyl group on a pyridine scaffold, allows for diverse chemical modifications, leading to the development of compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel bacterial topoisomerase inhibitors and α-styrylpyridines with potential antitumor properties.
Application 1: Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
This compound is a crucial starting material for the synthesis of the pyridoxazine right-hand side (RHS) moiety of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors (NBTIs). These NBTIs exhibit broad-spectrum antibacterial activity, including against drug-resistant strains.
The general synthetic strategy involves a multi-step sequence starting with the alkylation of the hydroxyl group of this compound, followed by reduction of the nitro group, which facilitates the formation of the pyridoxazine ring. Subsequent palladium-catalyzed Suzuki coupling and ozonolysis generate the aldehyde-functionalized RHS. This aldehyde can then be coupled with a suitable left-hand side (LHS) moiety via reductive amination to yield the final NBTI.
Quantitative Data: Biological Activity of NBTIs
While specific IC50 values for compounds directly synthesized from this compound are not publicly available, the following table presents representative data for novel bacterial topoisomerase inhibitors, demonstrating the potential potency of this class of compounds.
| Compound Class | Target Enzyme | Test Organism | IC50 (nM) | MIC (µg/mL) | Reference |
| Tricyclic Amide NBTIs | DNA Gyrase | S. aureus | 150 | - | [1] |
| Tricyclic Amide NBTIs | Topoisomerase IV | S. aureus | 653 | - | [1] |
| Dioxane-linked NBTIs | - | MRSA | - | ≤1 | [2] |
| Representative NBTIs | DNA Gyrase | E. coli | Comparable to Ciprofloxacin | - | [3] |
| Representative NBTIs | Topoisomerase IV | E. coli | ~10-fold lower than Ciprofloxacin | - | [3] |
Experimental Protocol: Synthesis of the Pyridoxazine RHS Aldehyde
This protocol is adapted from the synthesis of a similar pyridoxazine moiety.[4]
Step 1: Alkylation of this compound
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate, which can be purified by column chromatography.
Step 2: Reductive Cyclization to form the Pyridoxazine Ring
-
Dissolve the product from Step 1 (1.0 eq) in acetic acid.
-
Add iron powder (Fe, 5.0 eq) portion-wise while stirring.
-
Heat the reaction mixture to 90 °C for 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and dilute with water.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the bromo pyridoxazine product.
Step 3: Suzuki Coupling
-
To a solution of the bromo pyridoxazine (1.0 eq) in a mixture of 1,4-dioxane and water, add phenylvinylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).
-
Heat the reaction mixture to reflux for 12-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the E-styrene derivative.
Step 4: Ozonolysis to the Aldehyde
-
Dissolve the E-styrene product (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone (O3) through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh3), and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the desired pyridoxazinecarbaldehyde (RHS aldehyde).
Signaling Pathway: Mechanism of Action of Novel Bacterial Topoisomerase Inhibitors
NBTIs act by inhibiting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[5][6] Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex, NBTIs are thought to bind to the enzyme-DNA complex prior to DNA cleavage, thereby preventing the catalytic cycle of the enzyme. This leads to a disruption of DNA replication, repair, and decatenation, ultimately resulting in bacterial cell death.[7]
Caption: Mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Application 2: Synthesis of α-Styrylpyridines with Antitumor Activity
This compound also serves as a precursor for the synthesis of α-styrylpyridines, a class of compounds that have demonstrated potential antitumor activity. The key transformation is a palladium-catalyzed coupling reaction between the bromopyridine derivative and an appropriate N-tosylhydrazone.
Experimental Protocol: Palladium-Catalyzed Coupling of N-Tosylhydrazones
The following is a general protocol for the palladium-catalyzed coupling of aryl bromides with N-tosylhydrazones, which can be adapted for this compound derivatives.[8][9]
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the desired N-tosylhydrazone (1.2 eq), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), and a suitable ligand (e.g., triphenylphosphine, 4-10 mol%).
-
Add a base, such as potassium carbonate (K2CO3, 2.0 eq).
-
Add an anhydrous solvent (e.g., DMF, THF, or Toluene).
-
Degas the mixture and place it under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-styrylpyridine.
Quantitative Data: Antitumor Activity of α-Styrylpyridine Analogs
Specific quantitative data for α-styrylpyridines derived directly from this compound is limited in the public domain. However, the following table provides examples of the cytotoxic potential of related compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Shikonin (related natural product) | A549 (NSCLC) | 1.221 | [10] |
| Shikonin (related natural product) | PC-9 (NSCLC) | 1.334 | [10] |
| AZD3409 (synthetic compound) | MDA-MB-231 (Breast) | 19.16 | [11] |
| AZD3409 (synthetic compound) | BT-474 (Breast) | 5.69 | [11] |
| AZD3409 (synthetic compound) | A2780 (Ovarian) | 3.19 | [11] |
Signaling Pathway: Potential Antitumor Mechanisms
The antitumor activity of α-styrylpyridines and related compounds may involve the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis. While the specific pathways affected by derivatives of this compound require further investigation, potential targets include key oncogenic pathways such as PI3K/Akt/mTOR and EZH2 signaling.[12][13]
Caption: Potential antitumor signaling pathways modulated by α-styrylpyridine derivatives.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of inhibition of novel bacterial topoisomerase inhibitors from characterization of resistant mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 9. Palladium-catalyzed coupling of N-tosylhydrazones and β-bromostyrene derivatives: new approach to 2H-chromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Up-Regulation of p53/miR-628-3p Pathway, a Novel Mechanism of Shikonin on Inhibiting Proliferation and Inducing Apoptosis of A549 and PC-9 Non–Small Cell Lung Cancer Cell Lines [frontiersin.org]
- 11. Regulation of tumor signaling pathways by AZD3409 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ilicicolin A Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
- 13. Suppression of PI3K/Akt/mTOR Signaling Pathway and Antioxidant System and Reversal of Cancer Cells Resistance to Cisplatin under the Effect of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-2-nitropyridin-3-ol Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-nitropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields with this substrate can stem from several factors. The this compound molecule has features that can complicate the reaction:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] The adjacent hydroxyl group (-OH) can also interfere with the catalyst.
-
Substrate Reactivity: While the electron-withdrawing nitro group enhances the reactivity of the C-Br bond towards the initial oxidative addition step, the overall electronic nature and potential for side reactions can be challenging.[3][4]
-
Side Reactions: Competing reactions such as protodeboronation, homocoupling, and dehalogenation can consume starting materials and reduce the yield of the desired product.[3][5][6]
-
Suboptimal Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that must be carefully optimized for this specific substrate.[3][7][8]
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with your desired cross-coupling. Identifying them is key to optimization.
| Side Reaction | Description | How to Minimize |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, which is a common issue, especially with aqueous bases.[5][6] | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][5] Consider using anhydrous conditions or a milder base if possible.[1] |
| Homocoupling | The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5][6] | Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon/Nitrogen).[5][6] Using a Pd(0) source or an efficient precatalyst can also help.[5] |
| Dehalogenation | The bromo-substituent on the pyridine ring is replaced by a hydrogen atom. | Avoid potential hydride sources in the reaction. Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent.[9] Optimizing the reaction time can also minimize this side reaction.[1] |
Q3: How do I select the most effective catalyst and ligand for this reaction?
A3: The catalyst-ligand system is crucial for success, especially with challenging pyridinic substrates.
-
Catalyst Deactivation: To overcome catalyst inhibition by the pyridine nitrogen, bulky, electron-rich phosphine ligands are highly recommended.[2][5][6] These ligands sterically shield the palladium center, preventing inhibitory coordination, and promote the difficult oxidative addition and reductive elimination steps.[5]
-
Recommended Systems: Consider screening modern catalyst systems known to be effective for heteroaryl couplings. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often effective.[5][9][10] Using pre-formed palladium precatalysts that incorporate these ligands can also improve results and reproducibility.[10]
Catalyst & Ligand Selection Guide
| Palladium Source | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-5% Pd, 2-10% Ligand | Highly recommended for challenging heteroaryl couplings. Bulky, electron-rich ligands stabilize the catalyst.[5][6][10] |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5% | A common "classical" catalyst, but may be prone to deactivation with pyridinic substrates.[6] |
| PdCl₂(dppf) | dppf (integrated) | 2-5% | Often a robust and effective catalyst for a wide range of Suzuki couplings.[11] |
Q4: Which base and solvent system should I use for optimal yield?
A4: The base activates the boronic acid for the critical transmetalation step, and its choice, along with the solvent, can dramatically impact the outcome.[5][12]
-
Base Selection: Strong inorganic bases are often necessary for challenging couplings. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective and are excellent starting points for screening.[5][6] The base should be finely powdered to ensure consistency.[9]
-
Solvent System: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1) is a very common and effective system.[10][11] Other solvents to consider include toluene, THF, or DMF, often with a small amount of water.[6][13] It is critical that all solvents are thoroughly degassed to prevent catalyst deactivation.[9]
Base and Solvent Screening Recommendations
| Base | Solvent System | General Effectiveness |
| K₃PO₄ | 1,4-Dioxane / H₂O | High to Excellent. A strong base often effective for less reactive substrates.[5][6] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | High to Excellent. Often provides superior yields but is more costly.[6] |
| K₂CO₃ | Toluene / H₂O or Dioxane / H₂O | Moderate to High. A common and cost-effective choice.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and requires optimization for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Evacuate and backfill the flask with the inert gas three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Reaction Bases
-
Preparation: In parallel, set up several small-scale reaction vials, each containing this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a magnetic stir bar.
-
Base Addition: To each vial, add a different base (2.0 equiv) to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃).
-
Reaction Execution: Under an inert atmosphere, add the same degassed solvent system to each vial. Seal the vials and place them in a pre-heated reaction block (e.g., 100 °C) for a set time (e.g., 12-16 hours).[12]
-
Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC to determine the relative conversion to the desired product. This allows for rapid identification of the most effective base.
Visualizations
Caption: Troubleshooting decision tree for low-yielding Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-2-nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-nitropyridin-3-ol. The following information is designed to help prevent and troubleshoot side reactions, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Route A: Diazotization-Nitration of an Amino Precursor. This route typically starts with 2-amino-6-bromopyridin-3-ol. The amino group is converted to a diazonium salt, which is then displaced by a nitro group. This pathway involves a Sandmeyer-type reaction.
-
Route B: Electrophilic Nitration of a Pyridinol Precursor. This approach uses 6-bromopyridin-3-ol as the starting material, and a nitro group is introduced onto the pyridine ring through electrophilic aromatic substitution.
Q2: What are the major challenges and potential side reactions associated with Route A (Diazotization-Nitration)?
A2: The primary challenge in this route is the inherent instability of pyridinediazonium salts, which can lead to several side reactions:
- Decomposition: Pyridinediazonium salts can decompose, especially at elevated temperatures (above 5°C), leading to the formation of unwanted phenol byproducts and a reduction in the yield of the desired product.[1]
- Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich aromatic compounds in the reaction mixture to form colored azo compounds as impurities.[1]
- Biaryl Formation: Coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction, can lead to the formation of biaryl compounds.[1]
Q3: What are the key considerations for controlling regioselectivity in Route B (Electrophilic Nitration)?
A3: In the electrophilic nitration of 6-bromopyridin-3-ol, the main challenge is controlling the position of the incoming nitro group. The hydroxyl group is an ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. In a strongly acidic medium, the pyridine nitrogen is protonated, and studies on 3-hydroxypyridine suggest that nitration occurs at the 2-position.[2] However, the presence of the bromo group at the 6-position can also influence the regioselectivity, potentially leading to the formation of other nitro isomers.
Troubleshooting Guides
Route A: Diazotization-Nitration of 2-amino-6-bromopyridin-3-ol
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Low yield of this compound | Incomplete diazotization. | Ensure complete dissolution of the amine in the acidic medium. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Maintain a low temperature (0-5°C) throughout the diazotization and subsequent nitration steps.[1] | |
| Presence of colored impurities (azo compounds) | Coupling of the diazonium salt with the starting amine or other activated species. | Ensure the complete conversion of the starting amine to the diazonium salt before proceeding with the nitration. Use a slight excess of nitrous acid. |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | Keep the reaction temperature low to minimize decomposition. Use a non-aqueous solvent if possible for the nitration step. |
| Formation of biaryl impurities | Radical coupling of aryl intermediates. | Ensure efficient stirring and controlled addition of reagents to minimize localized high concentrations of radical species. |
Route B: Electrophilic Nitration of 6-bromopyridin-3-ol
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Formation of multiple nitro-isomers | Lack of regiocontrol in the nitration reaction. | Perform the reaction in a strongly acidic medium (e.g., concentrated sulfuric acid) to ensure protonation of the pyridine nitrogen, which favors nitration at the 2-position.[2] |
| Over-nitration leading to dinitro products. | Use a controlled amount of the nitrating agent (e.g., nitric acid) and monitor the reaction progress carefully using techniques like TLC or HPLC. | |
| Low conversion of starting material | Insufficiently strong nitrating conditions. | Use a mixture of concentrated nitric acid and concentrated sulfuric acid. Ensure the reaction temperature is appropriate for the activation of the substrate. |
| Difficult purification of the desired isomer | Similar physicochemical properties of the isomers. | Employ chromatographic techniques such as HPLC with specialized columns (e.g., those promoting hydrogen-bonding or π-π interactions) for effective separation.[3][4] |
Experimental Protocols
Protocol 1: Nitration of 6-bromopyridin-3-ol (Route B)
This protocol is adapted from the nitration of a similar substituted pyridine.[5]
Materials:
-
6-bromopyridin-3-ol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 6-bromopyridin-3-ol to the cold sulfuric acid while stirring to ensure complete dissolution.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring at 0-5°C for a specified time, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Nitration of a Substituted Pyridine (for reference)
| Starting Material | Nitrating Agent | Solvent | Temperature | Reaction Time | Product | Yield |
| 2-amino-5-bromopyridine | 95% HNO₃ | conc. H₂SO₄ | 0-60°C | 3 hours | 2-amino-5-bromo-3-nitropyridine | 78-85% |
| Data adapted from Organic Syntheses procedure for a related compound.[5] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Diazotization-Nitration (Route A)
Caption: Troubleshooting workflow for low yield in the diazotization-nitration synthesis.
Decision Pathway for Optimizing Regioselectivity in Nitration (Route B)
References
- 1. benchchem.com [benchchem.com]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. nacalai.com [nacalai.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 6-Bromo-2-nitropyridin-3-ol by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Bromo-2-nitropyridin-3-ol using chromatographic techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Solution |
| Compound does not move from the baseline on the TLC plate, even in highly polar solvent systems (e.g., 100% ethyl acetate). | The compound is highly polar and strongly adsorbs to the silica gel. | - Use a more aggressive solvent system. A mixture of methanol in dichloromethane (e.g., 5-10% methanol) can be effective for highly polar compounds. - For basic compounds like pyridines, adding a small amount of a base to the eluent can improve mobility. Consider adding 1-10% of a 10% ammonium hydroxide solution in methanol to your mobile phase.[1] |
| The compound streaks or "tails" on the TLC plate and during column chromatography. | - The sample may be overloaded on the TLC plate or column. - Strong interaction between the polar compound and the acidic silica gel stationary phase. | - Dilute the sample before loading it onto the TLC plate or column. - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[2] - Alternatively, use a different stationary phase such as neutral alumina.[1] |
| Co-elution of the desired product with impurities of similar polarity. | The chosen solvent system does not provide sufficient selectivity to resolve the compounds. | - Optimize the mobile phase by trying different solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity. - Employ a shallow gradient elution during column chromatography, starting with a low polarity and gradually increasing it. This can improve the separation of closely eluting compounds.[2] |
| The compound appears to decompose on the silica gel column. | This compound, like many nitroaromatic compounds, may have stability issues on acidic silica gel. | - Test the stability of your compound on a small amount of silica gel before performing a large-scale purification.[1] - Deactivate the silica gel with a base like triethylamine as described above.[2] - Consider using an alternative stationary phase like neutral alumina.[1] |
| The crude sample is not soluble in the chosen eluent for column chromatography. | The polarity of the eluent is too low to dissolve the crude material. | - Use a "dry loading" technique. Dissolve the crude sample in a suitable solvent in which it is soluble, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of the column.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: For polar aromatic compounds like this compound, a good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can begin with a 1:1 mixture and adjust the ratio based on the resulting Rf value. If the compound remains at the baseline, increase the polarity by using a higher proportion of ethyl acetate or by switching to a more polar solvent system like methanol in dichloromethane.[4]
Q2: What purity can I expect to achieve after column chromatography of this compound?
A2: Commercially available this compound is typically offered at purities of 95-98%.[1][5][6] A successful column chromatography purification of a crude reaction mixture should aim to achieve a purity level within this range, which can be assessed by techniques such as HPLC or NMR spectroscopy.
Q3: Are there alternative chromatographic techniques if I cannot achieve good separation with silica gel column chromatography?
A3: Yes, if silica gel chromatography is not effective, you can consider the following alternatives:
-
Alumina Chromatography: Alumina can be a good alternative stationary phase, especially for basic compounds.[1]
-
Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly useful for purifying polar compounds that are not well-retained on normal-phase silica.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. It is well-suited for the separation of very polar compounds.
Experimental Protocols
Adapted Protocol for Column Chromatography Purification of this compound
This protocol is adapted from a general procedure for the purification of a structurally similar compound, 2-Amino-4-bromo-3-nitropyridine, and incorporates best practices for polar compounds.[7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Methanol (optional, for highly polar impurities)
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[8] If the compound streaks, consider adding a small amount of triethylamine (0.1%) to the eluent.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for poor solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent mixture determined from your TLC analysis.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions in a systematic manner.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Target Purity | 95-98% | Based on commercially available product specifications.[1][5][6] |
| TLC Rf Value | 0.2 - 0.3 | In an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).[8] |
| Silica Gel Mesh Size | 230-400 mesh | For flash column chromatography.[9] |
| Mobile Phase Modifier (Optional) | 0.1 - 1% Triethylamine | To reduce peak tailing for basic compounds.[2] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [chemicalbook.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
identifying common impurities in 6-Bromo-2-nitropyridin-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis, purification, and analysis of 6-Bromo-2-nitropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: The common impurities in this compound typically arise from the synthetic process. These can be broadly categorized as:
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Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.
-
Isomeric Impurities: Formed due to the non-regioselective nature of bromination and nitration reactions on the pyridine ring.
-
Degradation Products: Resulting from the instability of the molecule under certain conditions (e.g., heat, light, or presence of acids/bases).
-
Residual Solvents: Organic solvents used during the synthesis and purification steps that are not completely removed.
Q2: How can I identify the impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for separating and quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify major impurities.
Q3: What are the likely sources of isomeric impurities?
A3: Isomeric impurities are typically formed during the nitration or bromination steps of the synthesis. The directing effects of the existing substituents on the pyridine ring can lead to the formation of isomers where the nitro or bromo group is attached to a different position on the ring. For example, you might find isomers such as 6-Bromo-4-nitropyridin-3-ol or di-nitrated/di-brominated species.
Q4: Can residual solvents affect my downstream applications?
A4: Yes, residual solvents can significantly impact downstream reactions or biological assays. They can act as inhibitors, react with subsequent reagents, or be toxic to cell cultures. It is crucial to quantify and minimize residual solvents to ensure the quality and reproducibility of your experiments. Gas Chromatography (GC) is the standard method for analyzing residual solvents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Presence of impurities (process-related, isomeric, or degradation products). | 1. Optimize the purification process (e.g., recrystallization, column chromatography).2. Use LC-MS to identify the mass of the unknown peaks and propose potential structures.3. Review the synthetic route to identify potential side reactions. |
| Low purity of the final product | Incomplete reaction or inefficient purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion.2. Employ a more effective purification technique. Consider using a different solvent system for recrystallization or a different stationary/mobile phase for chromatography. |
| Inconsistent results in biological assays | Presence of variable levels of impurities that may have biological activity or interfere with the assay. | 1. Ensure the purity of each batch of this compound is consistently high using a validated HPLC method.2. Perform a thorough impurity profile to identify any potentially bioactive impurities. |
| Poor solubility of the compound | The compound may be in a different polymorphic form or contain insoluble impurities. | 1. Try different solvents or solvent mixtures for dissolution.2. Analyze the solid-state properties of the material using techniques like X-ray powder diffraction (XRPD). |
Potential Impurities in this compound
The following table summarizes potential impurities based on a likely synthetic route involving the nitration of 6-bromopyridin-3-ol.
| Impurity Type | Potential Impurity Name | Likely Source |
| Starting Material | 6-Bromopyridin-3-ol | Incomplete nitration reaction. |
| Isomeric Impurity | 6-Bromo-4-nitropyridin-3-ol | Non-regioselective nitration. |
| Over-reaction By-product | 6-Bromo-2,4-dinitropyridin-3-ol | Harsh nitration conditions. |
| Side-reaction Product | 2,6-Dibromo-pyridin-3-ol | Presence of brominating agents in starting material. |
| Degradation Product | 2-Nitropyridin-3-ol | Debromination under certain conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying and characterizing impurities in a sample of this compound.
Caption: A workflow for the identification and control of impurities in this compound.
Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-2-nitropyridin-3-ol Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in coupling reactions involving 6-Bromo-2-nitropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its electronic properties and the presence of multiple functional groups. The electron-withdrawing nature of the nitro group can decrease the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle. Additionally, the hydroxyl group and the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful selection of catalyst, ligand, and reaction conditions is crucial to overcome these challenges.
Q2: What is a typical starting catalyst loading for couplings with this compound?
A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[1] Given the potentially challenging nature of this compound, it is advisable to begin with a higher loading within this range, for instance, 2-5 mol%, to ensure the reaction initiates successfully.[1] Subsequent optimization studies can then be conducted to minimize the catalyst loading to improve cost-effectiveness and reduce residual palladium in the final product.[1]
Q3: How do the nitro and hydroxyl groups on the pyridine ring influence the catalyst loading?
A3: The electron-withdrawing nitro group deactivates the pyridine ring, which can make the oxidative addition of the palladium catalyst to the C-Br bond more difficult. This may necessitate a higher catalyst loading or the use of a more active catalyst system to achieve a reasonable reaction rate. The hydroxyl group, along with the pyridine nitrogen, can act as a ligand for the palladium catalyst, forming inactive complexes and inhibiting catalysis. To counteract this, a higher catalyst loading might be required, or the use of bulky, electron-rich phosphine ligands that can sterically shield the palladium center from these coordinating groups is recommended.
Q4: Can the nitro group itself act as a leaving group in these coupling reactions?
A4: Yes, under certain conditions, the nitro group can undergo oxidative addition to the palladium catalyst and act as a leaving group in Suzuki-Miyaura couplings.[2] This reactivity is a potential side reaction to consider, especially at higher temperatures. If the desired reaction is the coupling at the bromine-substituted position, it is important to choose reaction conditions that favor the cleavage of the C-Br bond over the C-NO2 bond.[2]
Q5: When should I consider using a higher catalyst loading (e.g., > 5 mol%)?
A5: A higher catalyst loading may be necessary in several situations:
-
Sluggish or stalled reactions: If the reaction shows low conversion despite optimizing other parameters (temperature, base, solvent), increasing the catalyst loading can sometimes improve the reaction rate.
-
Sterically hindered substrates: If either the this compound or the coupling partner is sterically demanding, a higher catalyst concentration may be needed to overcome the steric hindrance.
-
Known catalyst deactivation: If there is evidence of catalyst decomposition (e.g., formation of palladium black), a higher initial loading might be required to maintain a sufficient concentration of the active catalyst throughout the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Catalyst Inactivity or Inhibition: The pyridine nitrogen and/or the hydroxyl group may be coordinating to the palladium catalyst, inhibiting its activity.[3] | * Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent coordination.[4] * Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome partial catalyst inhibition. * Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more resistant to deactivation. |
| Inefficient Oxidative Addition: The electron-withdrawing nitro group can make the C-Br bond less reactive. | * Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition step. * Screen Catalysts: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands. | |
| Poor Substrate Quality: Impurities in the this compound or the coupling partner can poison the catalyst.[5] | * Purify Starting Materials: Ensure the purity of all reagents before use. | |
| Significant Side Product Formation | Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3] | * Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas.[6] * Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Dehalogenation: The bromo group is replaced by a hydrogen atom. | * Optimize Base and Solvent: Screen different bases and solvent systems, as these can influence the formation of palladium hydride species that lead to dehalogenation.[3] | |
| Protodeboronation: The boronic acid is converted back to the corresponding arene.[3] | * Use Fresh Boronic Acid: Use freshly opened or purified boronic acids. * Consider Boronic Esters: Use more stable boronic esters (e.g., pinacol esters) which are less prone to protodeboronation.[4] | |
| Reaction Fails to Reach Completion | Catalyst Decomposition: The active Pd(0) species may be unstable under the reaction conditions. | * Observe for Palladium Black: The formation of a black precipitate is indicative of catalyst decomposition. * Use a More Stable Catalyst System: Employ a more robust ligand or a pre-catalyst. * Lower Reaction Temperature: If possible, running the reaction at a lower temperature may prolong the catalyst's lifetime. |
| Insufficient Catalyst Loading: The initial amount of catalyst may not be enough to drive the reaction to completion. | * Incremental Catalyst Addition: In some cases, adding a second portion of the catalyst midway through the reaction can be beneficial. * Systematic Optimization: Perform a systematic screen of catalyst loading to find the optimal concentration. |
Data Presentation
Table 1: Representative Effect of Palladium Catalyst Loading on Suzuki Coupling Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Pd(OAc)₂ | 1 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate |
| 2 | Pd(OAc)₂ | 3 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Good |
| 3 | Pd(OAc)₂ | 5 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| 4 | Pd(PPh₃)₄ | 5 | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate-Good |
| 5 | PdCl₂(dppf) | 3 | - | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good |
*Yields are representative and based on couplings of other functionalized bromopyridines. Actual yields may vary.[6][7]
Table 2: Comparison of Common Palladium Catalysts for Suzuki Couplings of Bromopyridines
| Catalyst System | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / Ligand | 1-5 | A versatile and common palladium(II) source that requires an external ligand. The choice of ligand is critical for success.[6] |
| Pd₂(dba)₃ / Ligand | 1-3 | A common palladium(0) source that is often used with bulky, electron-rich phosphine ligands.[6] |
| Pd(PPh₃)₄ | 3-10 | A palladium(0) catalyst that can be used without an additional ligand. It may be less effective for challenging substrates compared to systems with specialized ligands.[7] |
| PdCl₂(dppf) | 1-5 | A palladium(II) catalyst with a built-in dppf ligand. It is often effective for a wide range of Suzuki couplings.[3] |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of this compound
Note: This is a general starting protocol and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[8]
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or Pd(PPh₃)₄; 1-5 mol%)[3][8]
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃; 2.0–3.0 equiv)[8]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or DMF)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[8]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and, if applicable, the ligand. Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.[8]
Visualizations
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Caption: Experimental workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. benchchem.com [benchchem.com]
managing poor solubility of 6-Bromo-2-nitropyridin-3-ol in reactions
Welcome to the technical support center for 6-Bromo-2-nitropyridin-3-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the handling and reactivity of this compound, with a special focus on managing its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a substituted pyridine derivative with the molecular formula C₅H₃BrN₂O₃.[1][2][3] It serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and for proteomics research.[1][3][4] Its functional groups—a bromine atom, a nitro group, and a hydroxyl group—provide multiple reaction sites for building more complex molecules.[1]
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
A2: Due to its polar functional groups and relatively rigid structure, this compound exhibits poor solubility in many common non-polar and moderately polar organic solvents. High-polarity, aprotic solvents are generally the best choice. See the solubility table below for a detailed comparison.
Q3: My reaction is proceeding very slowly or not at all. Could solubility be the cause?
A3: Yes, poor solubility is a very common reason for slow or incomplete reactions. If the starting material does not remain in solution under the reaction conditions, the effective concentration of the reactant is significantly lowered, leading to poor reaction kinetics. Visually inspecting the reaction mixture for suspended solid material is a key first step in troubleshooting.
Q4: How does pH affect the solubility of this compound?
A4: The hydroxyl group on the pyridine ring is weakly acidic.[1] In the presence of a suitable base, it can be deprotonated to form a phenoxide-like salt. This salt form is typically much more soluble in polar solvents, including aqueous media, than the neutral compound. This property can be leveraged to improve solubility for certain reaction types.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes. Like many nitroaromatic compounds, it should be handled with caution due to potential explosive properties, especially when heated.[1] It is also classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[2] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide for Poor Solubility
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Reagent is not fully dissolving in the chosen solvent.
-
Possible Cause: The solvent polarity is not optimal for the reagent.
-
Troubleshooting Steps:
-
Consult the Solvent Solubility Table: Cross-reference your chosen solvent with the table below.
-
Switch to a High-Polarity Aprotic Solvent: Consider using solvents like DMF, DMSO, DMAc, or NMP, which are generally most effective.
-
Use a Co-Solvent System: Adding a small amount of a high-polarity solvent (e.g., 10% DMSO in THF) can sometimes be sufficient to achieve dissolution without drastically changing the reaction medium.
-
Apply Gentle Heating: Cautiously warming the mixture can increase solubility. Monitor for any signs of degradation.
-
Issue 2: Reaction is sluggish, with low yield or incomplete conversion.
-
Possible Cause: The reagent is precipitating out of solution as the reaction progresses or as temperature fluctuates.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Running the reaction at a higher temperature can maintain solubility. Ensure the temperature is within the stability limits of all reactants and products.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of any undissolved solid.
-
Consider "Slurry" Conditions: In some cases, reactions can be driven to completion even with undissolved material, provided there is a rapid equilibrium between the solid and dissolved states. This often requires longer reaction times and elevated temperatures.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a PTC (e.g., tetrabutylammonium bromide) can help shuttle the deprotonated, more soluble form of the reagent into the organic phase to react.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
The following table provides a summary of expected solubility based on the chemical structure and general principles for similar compounds. This should be used as a starting point for solvent screening.
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Soluble | The best choice for achieving high concentrations. May require heating to fully dissolve. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Solubility is limited but may be sufficient for dilute reactions. Heating can improve solubility. |
| Ethers | THF, 2-MeTHF, Dioxane | Poorly Soluble | Generally not suitable as primary solvents unless used in a co-solvent system or at high temperatures. |
| Halogenated | Dichloromethane (DCM) | Insoluble | Not recommended for dissolving the starting material. |
| Aromatic | Toluene, Xylene | Insoluble | Not recommended. |
| Non-Polar Alkanes | Hexanes, Heptane | Insoluble | Primarily used as anti-solvents for precipitation and crystallization. |
| Aqueous (Basic) | aq. NaHCO₃, aq. K₂CO₃ | Soluble (as salt) | The compound deprotonates to form a soluble salt. Useful for extractions or specific reactions. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To experimentally determine the best solvent for a reaction.
-
Preparation: Dispense 5 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different test solvent (e.g., DMF, DMSO, THF, Acetonitrile, Ethanol).
-
Observation at Room Temperature: Vigorously vortex each vial for 1 minute. Observe and record if the solid dissolves completely, partially, or not at all.
-
Observation with Heating: For vials where the solid is not fully dissolved, place them on a heat block at 60 °C for 5 minutes. Vortex again and record observations.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Objective: To perform an O-alkylation reaction, replacing the hydroxyl proton with an alkyl group, using conditions optimized for poor solubility.
-
Reagent Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1–0.2 M. Stir the mixture. Gentle warming (40-50 °C) may be required to achieve a homogenous solution.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.) portion-wise. The mixture may turn a darker color as the phenoxide salt is formed.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50-80 °C.
-
Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting poor reaction outcomes.
Factors Influencing Solubility
Caption: Key factors and strategies for managing solubility.
References
troubleshooting failed Buchwald-Hartwig amination of 6-Bromo-2-nitropyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 6-Bromo-2-nitropyridin-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Failed Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination of this compound is a challenging transformation due to the presence of multiple functional groups that can interfere with the catalytic cycle. The electron-withdrawing nature of the nitro group and the pyridyl nitrogen make the aryl bromide susceptible to amination, but these features also introduce potential complications. The acidic hydroxyl group can also play a role in the reaction's success.
Below are common issues and recommendations presented in a question-and-answer format to help troubleshoot a failed or low-yielding reaction.
FAQs and Troubleshooting Guide
Q1: My reaction shows no conversion of the starting material. What are the likely causes?
A1: A complete lack of reactivity in the Buchwald-Hartwig amination of this compound can stem from several factors:
-
Incompatible Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can be incompatible with the nitro group, leading to decomposition or undesired side reactions rather than the intended C-N coupling.[1] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be too weak to facilitate the catalytic cycle efficiently, resulting in a slow or stalled reaction.[1]
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Catalyst Deactivation: The pyridine nitrogen and the nitro group can coordinate to the palladium center, potentially inhibiting the catalyst. The choice of ligand is crucial to prevent or minimize this deactivation.
-
Poor Reagent Quality: The presence of moisture or oxygen can deactivate the palladium catalyst and phosphine ligands. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing the formation of side products, primarily hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by:
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Careful Selection of Ligand and Base: The choice of a bulky, electron-rich phosphine ligand can promote the desired reductive elimination step over competing side reactions.
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Reaction Temperature: Running the reaction at a lower temperature may help to suppress the hydrodehalogenation pathway.
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Purity of Reagents: Ensure the amine coupling partner is of high purity, as impurities can sometimes promote side reactions.
Q3: The reaction is very slow and gives a low yield. What adjustments can I make?
A3: A sluggish reaction with this compound can often be improved by systematically optimizing the reaction parameters:
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Ligand Screening: The electronic and steric properties of the phosphine ligand are critical. For electron-deficient heteroaryl halides, bulky, electron-rich ligands are often preferred. Consider screening a panel of ligands such as XPhos, SPhos, or RuPhos.
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Base Optimization: If you are using a weak base like K₂CO₃ due to the nitro group, consider switching to a moderately strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] These can offer a good balance between reactivity and functional group tolerance. The use of a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported to be effective for substrates with sensitive functional groups.
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. The polarity and coordinating ability of the solvent can influence catalyst activity and stability.
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Temperature Adjustment: While higher temperatures can sometimes lead to side reactions, they can also be necessary to overcome the activation energy for sluggish couplings. Increase the temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress carefully.
Q4: Can the hydroxyl group on the pyridine ring interfere with the reaction?
A4: Yes, the acidic proton of the hydroxyl group can react with the base. This consumption of base can affect the catalytic cycle. To mitigate this, you can:
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Use Excess Base: Employing a slight excess of the base can compensate for any amount that reacts with the hydroxyl group.
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Protect the Hydroxyl Group: While adding extra steps, protecting the hydroxyl group as a silyl ether or another suitable protecting group can prevent its interference.
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Use a Base Tolerant to Protic Groups: Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong base that can be used in the presence of protic functional groups.[1]
Data Presentation: Reaction Parameter Comparison
The following table summarizes key reaction parameters and their typical ranges for the Buchwald-Hartwig amination of challenging substrates like this compound. This is a general guide, and optimal conditions will need to be determined experimentally.
| Parameter | Recommended Options | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0) for the catalytic cycle. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄, DBU, LiHMDS | Weaker inorganic bases or organic bases are preferred to avoid incompatibility with the nitro group. LiHMDS can be used to tolerate the hydroxyl group.[1][2] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are generally compatible with the reaction conditions. |
| Temperature | 80-120 °C | The optimal temperature will depend on the specific catalyst system and substrates. |
Experimental Protocols
The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the reaction conditions is highly recommended.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene (to make a 0.1 M solution with respect to the limiting reagent)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the amine, followed by anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Deprotection Strategies for 6-Bromo-2-nitropyridin-3-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the deprotection of 6-Bromo-2-nitropyridin-3-ol derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of hydroxyl-protected this compound derivatives.
Issue 1: Incomplete or Sluggish Deprotection
Question: My deprotection reaction is slow or does not proceed to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or sluggish deprotection can be attributed to several factors, including the choice of reagents, reaction conditions, and the stability of the protecting group, which is influenced by the electron-deficient nature of the this compound core.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection reactions.
Potential Causes and Solutions:
-
Inappropriate Reagent or Insufficient Equivalents: The chosen deprotection reagent may not be potent enough to cleave the protecting group from the electron-deficient nitropyridine ring.
-
Solution: Increase the equivalents of the deprotecting agent. If the reaction still fails to proceed, consider switching to a more powerful reagent. For instance, for demethylation of a methoxy group, if milder reagents fail, boron tribromide (BBr₃) is a more potent option.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Prolonging the reaction time may also be necessary. The choice of solvent can affect the solubility of the substrate and the reactivity of the reagent; consider screening different solvents.
-
-
Steric Hindrance: Bulky protecting groups or substituents near the hydroxyl group can hinder the access of the deprotecting agent.
-
Solution: Employ a deprotection method that is less sensitive to steric effects. For silyl ethers, fluoride-based deprotection is generally less affected by steric bulk compared to acid-catalyzed cleavage.[2]
-
Issue 2: Substrate Decomposition or Side Reactions
Question: I am observing significant decomposition of my starting material or the formation of unexpected side products. What could be the cause and how can I mitigate it?
Answer: The presence of the nitro and bromo groups makes the this compound core susceptible to side reactions under certain deprotection conditions, particularly harsh acidic or basic media, or reductive conditions.
Logical Relationships in Side Reactions
Caption: Potential side reactions during deprotection.
Potential Causes and Solutions:
-
Nitro Group Reduction: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) used for the deprotection of benzyl ethers can also reduce the nitro group to an amine.[3]
-
Nucleophilic Aromatic Substitution (SNAr): Under strongly basic conditions, the bromine atom may be susceptible to nucleophilic substitution.
-
Solution: Use milder, non-nucleophilic bases or neutral deprotection conditions where possible. For ester hydrolysis, enzymatic methods or mild acidic conditions could be an alternative.
-
-
Substrate Decomposition: The electron-deficient pyridine ring can be unstable to harsh acidic or basic conditions, leading to decomposition.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for the hydroxyl function on this compound?
A1: The choice of protecting group depends on the planned synthetic route and the required orthogonality.
-
Methyl Ether (Me): Very stable, but requires harsh deprotection conditions (e.g., BBr₃), which might not be compatible with other functional groups.[1]
-
Benzyl Ether (Bn): Can be removed by catalytic hydrogenolysis, but this will likely also reduce the nitro group.[3] Oxidative deprotection with DDQ is an alternative.[4]
-
Silyl Ethers (e.g., TBS, TIPS): Generally offer good stability and can be removed under mild, neutral conditions using fluoride sources like TBAF, making them a versatile option.[7] The stability of silyl ethers can be tuned based on the steric bulk of the substituents on the silicon atom.[2]
-
Methoxymethyl Ether (MOM): Stable to a range of non-acidic conditions and can be removed with mild Lewis or Brønsted acids.[8][9]
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Acetyl Ester (Ac): Easily introduced but can be labile. Deprotection is typically achieved under basic or acidic hydrolysis.[10]
Q2: How can I selectively deprotect the hydroxyl group in the presence of other protecting groups?
A2: Orthogonal protection strategies are key. For example, a silyl ether can be deprotected with fluoride ions without affecting an acid-labile MOM group or a base-labile ester group. Conversely, a MOM group can be cleaved with mild acid in the presence of a silyl ether. Careful planning of the protecting group strategy is crucial for complex syntheses.
Q3: Are there any safety concerns when working with this compound and its derivatives?
A3: Yes. Nitroaromatic compounds can be energetic and should be handled with care, avoiding heat and shock. Always consult the Safety Data Sheet (SDS) for the specific compound and follow appropriate laboratory safety procedures.
Data Presentation
Table 1: Comparison of Deprotection Methods for Aryl Methyl Ethers
| Reagent System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| BBr₃ (excess) | DCM | -78 to RT | 1-12 h | 70-95 | [1] |
| HBr/AcOH | Acetic Acid | Reflux | 2-24 h | 60-90 | |
| Pyridinium Hydrochloride | Neat | 180-220 | 0.5-3 h | 50-85 | |
| EtSNa/DMF | DMF | Reflux | 2-12 h | 60-88 |
Table 2: Comparison of Deprotection Methods for Aryl Silyl Ethers (e.g., TBDMS)
| Reagent System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| TBAF (1.1 eq) | THF | 0 to RT | 0.5-4 h | 80-98 | [7][11] |
| HF·Pyridine | THF/Pyridine | 0 to RT | 1-8 h | 75-95 | [12] |
| Acetic Acid/THF/H₂O (3:1:1) | AcOH/THF/H₂O | RT | 12-48 h | 70-90 | [13] |
| HCl (catalytic) | Methanol | RT | 1-6 h | 85-95 | [13] |
Table 3: Comparison of Deprotection Methods for Benzyl Ethers on Aromatic Rings
| Reagent System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes | Reference(s) |
| H₂ (1 atm), Pd/C (10 mol%) | Ethanol/MeOH | RT | 2-24 h | 85-99 | May reduce nitro group | [14] |
| DDQ (1.5 eq) | CH₂Cl₂/H₂O | RT | 1-12 h | 70-95 | Selective for PMB over Bn | [4][5] |
| BCl₃ (2.0 eq) | DCM | -78 to RT | 1-4 h | 80-95 | Effective for aryl benzyl ethers | [14][15] |
| Visible Light, DDQ (cat.) | CH₂Cl₂/H₂O | RT | 0.5-5 h | 80-95 | Mild oxidative cleavage | [5] |
Experimental Protocols
Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)
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Dissolve the methoxy-protected 6-Bromo-2-nitropyridine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (3.0-5.0 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for TBDMS Deprotection using TBAF
-
Dissolve the TBDMS-protected this compound derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) dropwise to the stirred solution.[7][11]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
Protocol 3: General Procedure for Benzyl Ether Deprotection using DDQ
-
Dissolve the benzyl-protected this compound derivative (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC and the formation of a precipitate.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining DDQ and acidic byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][5]
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
stability issues of 6-Bromo-2-nitropyridin-3-ol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 6-Bromo-2-nitropyridin-3-ol under acidic conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing) upon acidification. | Acid-catalyzed degradation of the molecule, potentially leading to the formation of chromophoric byproducts. | 1. Immediately analyze the sample using a stability-indicating method (e.g., HPLC-UV/MS) to identify and quantify any degradation products. 2. Consider reducing the acid concentration or using a milder acidic catalyst if the reaction conditions permit. 3. Perform a time-course study to monitor the rate of color change and degradation. |
| Appearance of new peaks in HPLC chromatogram after treatment with acid. | The compound is degrading into one or more new chemical entities. | 1. Characterize the new peaks using mass spectrometry (MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., hydrolysis, denitration). 2. Ensure your HPLC method has adequate resolution to separate the parent compound from all degradants.[1] 3. If mass balance is poor (sum of parent and degradants is less than 100%), consider that some degradation products may not have a UV chromophore or may be volatile.[2] |
| Decrease in the area of the parent compound peak with no corresponding new peaks. | 1. Degradation products may not be eluting from the HPLC column. 2. Degradants may lack a UV chromophore at the detection wavelength. 3. Formation of a precipitate that is removed during sample preparation. | 1. Modify the HPLC gradient to include a stronger solvent wash at the end of the run. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV detection.[2] 3. Visually inspect the sample for any precipitates before and after filtration. If precipitation occurs, analyze the solid material. |
| Inconsistent or irreproducible degradation profiles between experiments. | 1. Variability in experimental conditions (e.g., exact pH, temperature, reaction time). 2. Impurities in the starting material or reagents. | 1. Tightly control all experimental parameters. Use calibrated equipment and freshly prepared solutions. 2. Use high-purity reagents and a well-characterized batch of this compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic conditions?
-
Hydrolysis of the Bromo Group: The bromine atom may be susceptible to nucleophilic substitution by water, particularly under forcing acidic conditions (high temperature, strong acid), to yield 6-hydroxy-2-nitropyridin-3-ol.
-
Denitration: Although less common under simple acidic hydrolysis, denitration of nitroaromatic compounds can occur under specific conditions, potentially leading to 6-Bromopyridin-3-ol.
-
Ring Opening/Decomposition: Under harsh acidic conditions (e.g., concentrated strong acids and heat), the pyridine ring itself may be susceptible to cleavage and further decomposition into smaller, non-aromatic fragments.
Q2: Is this compound expected to be stable in dilute aqueous acid at room temperature?
A2: Many substituted pyridines exhibit reasonable stability in dilute acidic solutions at ambient temperatures. However, the presence of both an electron-withdrawing nitro group and a halogen substituent can influence the electron density of the pyridine ring and affect its stability. It is crucial to perform experimental studies to confirm its stability under your specific conditions.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: A stability-indicating analytical method is essential.[1] The most common and effective technique is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS).
-
HPLC-UV: Allows for the separation and quantification of the parent compound and its degradation products that possess a UV chromophore.
-
LC-MS: Provides molecular weight information for the parent compound and any degradants, which is critical for their identification and for elucidating degradation pathways.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for identifying volatile degradation products.
Q4: How should I design an experiment to test the acidic stability of this compound?
A4: A forced degradation study is the standard approach. This involves intentionally stressing the compound to accelerate its degradation. A general protocol is provided in the "Experimental Protocols" section below. Key considerations include the choice of acid, acid concentration, temperature, and time points for analysis.[4]
Quantitative Data Summary
As no specific quantitative stability data for this compound under acidic conditions is publicly available, the following table is provided as a template for researchers to summarize their own findings.
| Acid Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| e.g., 0.1 M HCl | e.g., 50 | e.g., 0 | e.g., 100 | e.g., 0 | e.g., 0 | e.g., 100 |
| e.g., 0.1 M HCl | e.g., 50 | e.g., 24 | e.g., 95.2 | e.g., 3.1 | e.g., Not Detected | e.g., 98.3 |
| e.g., 0.1 M HCl | e.g., 50 | e.g., 72 | e.g., 88.5 | e.g., 8.9 | e.g., 1.2 | e.g., 98.6 |
| e.g., 1 M H₂SO₄ | e.g., 80 | e.g., 24 | e.g., 45.1 | e.g., 35.7 | e.g., 12.3 | e.g., 93.1 |
Experimental Protocols
Protocol 1: Acidic Hydrolysis Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). The co-solvent should be kept to a minimum volume (e.g., <5% of the final volume).
-
-
Preparation of Stress Samples:
-
In separate, labeled vials, add an aliquot of the stock solution to a pre-determined volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl, or 0.1 M H₂SO₄). The final concentration of the compound should be suitable for the analytical method.
-
Prepare a control sample by adding an aliquot of the stock solution to the same volume of purified water.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment (e.g., a water bath or oven) set to a specific temperature (e.g., 50°C or 80°C).
-
Protect the samples from light to avoid photolytic degradation.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot from each vial.
-
Neutralize the sample by adding an appropriate amount of a suitable base (e.g., NaOH) to stop the acid-catalyzed degradation.
-
Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase or an appropriate solvent.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Identify and quantify any degradation products formed.
-
Calculate the mass balance to ensure all major components are accounted for.
-
Visualizations
Caption: Postulated acidic degradation pathways for this compound.
Caption: Workflow for an acidic forced degradation study.
Caption: Troubleshooting logic for stability studies.
References
workup procedures for reactions involving 6-Bromo-2-nitropyridin-3-ol
Welcome to the technical support center for 6-Bromo-2-nitropyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are the bromine atom at the 6-position, the hydroxyl group at the 3-position, and the nitro group at the 2-position. The bromine atom is susceptible to displacement via various cross-coupling reactions. The hydroxyl group can undergo etherification or esterification. The nitro group can be reduced to an amine, which opens up further functionalization possibilities.
Q2: What are the most common reactions performed with this compound?
The most common reactions involving this compound include:
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Suzuki-Miyaura Cross-Coupling: To form a new carbon-carbon bond at the 6-position by reacting with a boronic acid or ester.
-
Buchwald-Hartwig Amination: To introduce an amine at the 6-position.
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Etherification (e.g., Williamson Ether Synthesis): To modify the hydroxyl group at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces the bromine atom. The electron-withdrawing nitro group activates the ring for this type of reaction.
-
Reduction of the Nitro Group: To form the corresponding 2-aminopyridine derivative, which can then be used in further synthetic steps.
Q3: What are the key safety considerations when working with this compound?
This compound is a chemical that should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, there is a potential for explosive properties, especially when heated or subjected to shock, so it should be handled with caution.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Issue: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | Use a fresh batch of palladium catalyst. Consider using a more stable pre-catalyst. Ensure all reagents and solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[2] |
| Suboptimal Ligand | The choice of ligand is crucial. For pyridinic substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective in preventing catalyst inhibition by the pyridine nitrogen.[2] A ligand screen may be necessary. |
| Incorrect Base | The base is critical for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the yield, and a screen of different bases is recommended.[2] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Adjusting the solvent ratio or switching to a solvent like DMF might be necessary.[2] |
| Low Reaction Temperature | Suzuki couplings often require heating. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.[2] |
Issue: Presence of significant side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling. |
| Dehalogenation of Starting Material | This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction. |
| Protodeboronation of Boronic Acid | This is the hydrolysis of the boronic acid. Use fresh or purified boronic acids, consider more stable boronic esters (e.g., pinacol esters), and try to keep reaction times as short as possible. |
Etherification of the Hydroxyl Group
Issue: Incomplete reaction or low yield of the ether product.
| Potential Cause | Troubleshooting Steps |
| Weak Base | A sufficiently strong base is required to deprotonate the phenolic hydroxyl group. Common choices include NaH, K₂CO₃, or Cs₂CO₃. The choice of base may depend on the reactivity of the alkylating agent. |
| Poor Nucleophilicity of the Phenoxide | The electron-withdrawing nitro group can reduce the nucleophilicity of the resulting phenoxide. Using a more polar aprotic solvent like DMF or DMSO can enhance the reaction rate. |
| Steric Hindrance | If using a bulky alkylating agent, steric hindrance may slow the reaction. Increasing the reaction temperature or using a more reactive alkylating agent (e.g., an alkyl triflate instead of an alkyl bromide) may be necessary. |
| Side Reactions | The bromo group at the 6-position could potentially react under certain conditions. Milder reaction conditions (lower temperature, less reactive base) should be attempted if side products are observed. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand (e.g., SPhos, 4-10 mol%).
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for O-Alkylation (Etherification)
This is a general guideline and may require optimization.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for a Suzuki coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Palladium Catalyst Removal from 6-Bromo-2-nitropyridin-3-ol Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 6-Bromo-2-nitropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium from this compound reaction mixtures?
A1: The main challenge stems from the structure of this compound. The nitrogen atom in the pyridine ring can act as a strong ligand, forming stable complexes with palladium.[1][2] This chelation can make the palladium less accessible to standard removal techniques like simple filtration.[1] The presence of the nitro and hydroxyl groups may also influence the interaction with different removal agents.
Q2: What are the most common methods for removing palladium from reactions involving pyridinol derivatives?
A2: The most prevalent and effective methods include:
-
Adsorption onto Scavenger Resins: These are solid supports (typically silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][2][3][4] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.[5][6]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.[1]
-
Filtration through Celite: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[6][7]
-
Crystallization: Purifying the final product through crystallization can leave the palladium impurities behind in the mother liquor.[3][8]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[8] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[8] This often translates to a concentration limit in the low parts-per-million (ppm) range for the final API.[9]
Q4: What should I consider when selecting a palladium scavenger for my this compound reaction?
A4: Key considerations for scavenger selection include:
-
The nature of the palladium species: The oxidation state (e.g., Pd(0) vs. Pd(II)) and ligands on the palladium can influence its affinity for different scavengers.[2][5][10]
-
The nature of the product: The scavenger should not react with or strongly adsorb your this compound product. Given the functionalities present, a screening of different scavengers is recommended.
-
Solvent System: The efficiency of a scavenger can be dependent on the solvent used in the reaction and work-up.[5]
-
Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important factors.[1]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal from this compound reaction mixtures and provides step-by-step solutions.
Issue 1: High levels of residual palladium in the product after initial purification.
| Possible Cause | Suggested Solution |
| Strong chelation of palladium to the pyridine nitrogen and potentially other functional groups.[1][2] | 1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers.[2][4] 2. Optimize scavenging conditions: Experiment with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[2] 3. Use a combination of methods: Consider a sequential treatment, for example, an initial filtration through Celite, followed by treatment with a scavenger.[1] |
| Inefficient filtration of finely dispersed or colloidal palladium particles.[6] | 1. Use a filter aid: Filter the reaction mixture through a pad of Celite® to remove fine palladium particles.[6][7] 2. Ensure proper filter setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper for efficient solid-liquid separation. |
| Palladium is in a soluble form and passes through the filter. | 1. Select an appropriate scavenger: Different scavengers have varying affinities for different palladium species. Screening different scavengers may be necessary.[2] 2. Consider liquid-liquid extraction: Washing the organic layer with an aqueous solution containing a chelating agent can sometimes help extract soluble palladium salts.[8] |
Issue 2: Significant loss of this compound product during palladium removal.
| Possible Cause | Suggested Solution |
| Non-specific adsorption of the product onto activated carbon or some scavenger resins.[1] | 1. Reduce the amount of adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[1] 2. Screen different scavengers: Some scavengers exhibit lower non-specific binding than others.[1] 3. Change the solvent: The solvent can influence the interaction between your product and the adsorbent.[8] |
| Product co-precipitation with the catalyst during crystallization. | 1. Modify crystallization conditions: Experiment with different solvent systems and cooling rates to minimize co-precipitation.[2] 2. Employ an alternative purification method: If crystallization is problematic, consider chromatography or scavenger-based purification.[2] |
Issue 3: Inconsistent palladium removal results between batches.
| Possible Cause | Suggested Solution |
| Variability in the reaction work-up procedure prior to palladium removal. | Standardize the work-up procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step to minimize variability in the palladium species.[8] |
| Improper handling of scavengers. | Proper scavenger handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly according to the manufacturer's instructions.[1] |
| Changes in the nature of the palladium species between batches. | Pre-treatment of the reaction mixture: In some cases, adjusting the pH of the mixture can help to break up palladium-product complexes before scavenging.[1] A mild oxidation or reduction step could also be considered to convert palladium to a single, more easily removed species.[8] |
Data Presentation
Table 1: Efficiency of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Typical Efficiency | Reference |
| Silica-Based | Thiol | 1.0 - 1.5 | Can reduce Pd to <1 ppm | [4][11] |
| Silica-Based | Thiourea | 0.8 - 1.2 | Effective for various Pd forms | [4][11] |
| Polymer-Based | Trimercaptotriazine (TMT) | 0.5 - 1.0 | High affinity for Pd | [12] |
| Activated Carbon | N/A | N/A | Variable, potential for product loss | [1] |
Note: Efficiency is highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the palladium species.
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount is typically 3-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[6]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1][10]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[10]
-
Washing: Wash the Celite/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Experimental workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
Navigating Unexpected Byproducts in 6-Bromo-2-nitropyridin-3-ol Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 6-Bromo-2-nitropyridin-3-ol as a key intermediate in the synthesis of complex molecules for pharmaceutical and research applications is well-established. However, like many highly functionalized heterocyclic compounds, its reactions can sometimes yield unexpected byproducts, leading to purification challenges and reduced yields. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers anticipate, identify, and mitigate the formation of these unintended products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts observed in reactions involving this compound?
A1: Based on the reactivity of the starting material and related pyridine chemistries, unexpected byproducts generally fall into three categories:
-
Isomeric Byproducts: Arising from incomplete regioselectivity during the synthesis of this compound itself. This can include isomers where the bromo, nitro, and hydroxyl groups are at different positions on the pyridine ring.
-
Over-reaction Products: In the synthesis of the precursor, di-brominated species such as 2-amino-3,5-dibromopyridine can form and potentially be carried through subsequent nitration steps.
-
Side-Reaction Products from Subsequent Reactions: When using this compound in cross-coupling reactions (e.g., Suzuki coupling), byproducts such as the homocoupling of the boronic acid reagent are common.
Q2: I am seeing a persistent impurity with a similar mass spectrometry signal to my desired product after a Suzuki coupling reaction. What could it be?
A2: A common impurity in Suzuki reactions is the homocoupling product of the boronic acid partner. This occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium catalyst. The resulting dimer will have a molecular weight corresponding to twice the aryl/heteroaryl group of the boronic acid, minus two hydroxyl groups.
Q3: During the synthesis of this compound via nitration of a brominated pyridinol precursor, I've isolated a compound with two bromine atoms. How did this happen?
A3: This is likely a di-brominated impurity carried over from a previous step. For instance, in the synthesis of a precursor like 2-amino-5-bromopyridine, over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine. If not completely removed, this di-brominated impurity can undergo nitration alongside the mono-brominated species, leading to a di-brominated nitropyridine byproduct in your final reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Multiple spots on TLC with similar Rf values after nitration of a 6-bromopyridin-3-ol precursor. | Formation of isomeric nitropyridine byproducts due to a lack of complete regioselectivity in the nitration reaction. | - Optimize reaction temperature; lower temperatures often favor the formation of a single isomer.- Carefully control the rate of addition of the nitrating agent.- Employ a more regioselective nitrating agent if possible.- Utilize high-performance liquid chromatography (HPLC) for separation and purification. |
| Presence of a significant amount of a di-brominated impurity in the final product. | Incomplete purification of the brominated precursor, leading to the carry-over of di-brominated species. | - Thoroughly purify the brominated intermediate before proceeding to the nitration step. Recrystallization or column chromatography are effective methods.- Analyze the purity of the precursor by NMR or LC-MS to ensure the absence of di-brominated compounds. |
| Low yield in a Suzuki coupling reaction with the formation of a significant amount of a homocoupled byproduct from the boronic acid. | Suboptimal reaction conditions or catalyst choice favoring the homocoupling side reaction. | - Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling.- Use a palladium catalyst and ligand system known to suppress homocoupling.- Adjust the stoichiometry of the reactants; a slight excess of the boronic acid may be beneficial, but a large excess can increase homocoupling.- Consider the use of a different cross-coupling reaction if Suzuki coupling proves consistently problematic. |
Experimental Protocols
Protocol 1: Purification of 2-amino-5-bromopyridine to Remove Di-brominated Impurities
This protocol is adapted from a procedure for a related compound and is effective for removing di-brominated byproducts.
-
Dissolution: Dissolve the crude 2-amino-5-bromopyridine, potentially containing 2-amino-3,5-dibromopyridine, in a suitable hot solvent such as petroleum ether (b.p. 60-80°C).
-
Washing: Wash the hot solution multiple times with the same hot solvent. The desired mono-brominated product is typically more soluble in petroleum ether than the di-brominated impurity.
-
Filtration and Drying: Collect the purified 2-amino-5-bromopyridine by filtration after cooling and allowing it to crystallize. Dry the product thoroughly before proceeding to the next step.
Visualizing Reaction Pathways and Workflows
Diagram 1: Potential Byproduct Formation in the Synthesis of this compound
Caption: Synthetic pathway and potential isomeric and impurity-derived byproducts.
Diagram 2: Troubleshooting Workflow for Suzuki Coupling Reactions
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
Validation & Comparative
A Comparative Guide to 6-Bromo-2-nitropyridin-3-ol and 6-Chloro-2-nitropyridin-3-ol for Chemical Researchers
This guide provides a detailed comparison of 6-Bromo-2-nitropyridin-3-ol and 6-Chloro-2-nitropyridin-3-ol, two critical intermediates in pharmaceutical and chemical research. We will objectively evaluate their physicochemical properties, synthesis, reactivity, applications, and safety profiles, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties
The primary difference in the physicochemical properties of these two compounds stems from the halogen substituent (Bromine vs. Chlorine), which directly impacts their molecular weight. Other computed properties remain largely similar.
| Property | This compound | 6-Chloro-2-nitropyridin-3-ol |
| CAS Number | 443956-08-9[1] | 887471-39-8 |
| Molecular Formula | C₅H₃BrN₂O₃[1] | C₅H₃ClN₂O₃ |
| Molecular Weight | 218.99 g/mol [1] | 174.54 g/mol |
| IUPAC Name | This compound[1] | 6-chloro-2-nitropyridin-3-ol |
| SMILES | C1=CC(=NC(=C1O)--INVALID-LINK--[O-])Br[1] | C1=CC(=NC(=C1O)--INVALID-LINK--[O-])Cl |
| InChI | InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H[1] | InChI=1S/C5H3ClN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H |
| InChIKey | GSGNTVQLHGOEMB-UHFFFAOYSA-N[1] | GTCNAHJEWXSQIS-UHFFFAOYSA-N |
Synthesis and Reactivity
Both compounds are valuable synthons, primarily due to the reactivity of the pyridine ring, which is activated by the electron-withdrawing nitro group. This activation facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing C6 position.
Reactivity Comparison
The core reactivity of both molecules involves three main sites:
-
Nucleophilic Aromatic Substitution (SNAr): The halogen at the C6 position is a leaving group. The reaction is facilitated by the nitro group at the C2 position, which stabilizes the negative charge in the Meisenheimer intermediate. Generally, bromide is a better leaving group than chloride due to its lower bond strength with carbon and higher polarizability. Consequently, This compound is expected to be more reactive towards nucleophiles than its chloro-analogue under identical conditions.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, Fe/HCl, catalytic hydrogenation). This transformation is crucial for introducing an amine functional group, opening up further synthetic pathways, such as amide bond formation or diazotization.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide. It can also be alkylated or acylated to generate ethers and esters, respectively.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-nitropyridin-3-ol This protocol is based on the nitration of a 2-chloropyridin-5-ol precursor.
-
Materials: 2-chloropyridin-5-ol (10g, 77.2mmol), Potassium nitrate (14g, 138.4mmol), concentrated Sulphuric acid (50ml), crushed ice.
-
Procedure:
-
A mixture of 2-chloropyridin-5-ol in concentrated sulphuric acid is cooled to 0°C in an ice bath.[2]
-
Potassium nitrate is added in several portions while maintaining the temperature at 0°C.[2]
-
The reaction mixture is then stirred at room temperature for 16 hours.[2]
-
After the reaction is complete, the mixture is carefully poured over crushed ice.[2]
-
The resulting solid precipitate is collected by filtration and dried to yield 6-chloro-2-nitropyridin-3-ol (Yield: 10.5g, 78%).[2]
-
Protocol 2: Synthesis of this compound A common route involves the nitration of a brominated pyridine precursor. The following is a representative protocol based on analogous reactions.
-
Materials: 6-Bromopyridin-3-ol, concentrated Sulfuric acid, 95% Nitric acid, ice.
-
Procedure:
-
In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid.
-
Add 6-Bromopyridin-3-ol portion-wise, ensuring the temperature does not exceed 5°C.
-
Add 95% nitric acid dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Heat the reaction to 50–60°C for 1 hour to ensure completion.
-
Cool the reaction mixture and pour it onto a large volume of ice.
-
Neutralize the solution carefully with a base (e.g., 40% sodium hydroxide solution) until a yellow precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain the product.
-
Applications in Research and Development
Both compounds are pivotal building blocks for synthesizing more complex, biologically active molecules. Their utility lies in the ability to introduce a functionalized pyridine scaffold into a target structure.
-
This compound has been explicitly cited as a reagent for the synthesis of novel bacterial topoisomerase inhibitors, which are a class of broad-spectrum antibacterial agents.[3] It is also used in the palladium-catalyzed preparation of α-styrylpyridines, which have been investigated for their antitumor activity.[3] Its higher reactivity in cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations can be advantageous.
-
6-Chloro-2-nitropyridin-3-ol and related chloro-nitropyridines are extensively used as intermediates for various pharmaceuticals.[4] For instance, related structures like 2-amino-6-chloro-3-nitropyridine are key precursors in the synthesis of kinase inhibitors and compounds with potential anti-cancer properties.[5][6] The lower cost of chlorine-containing starting materials can make the chloro-analogue a more economical choice for large-scale synthesis.
Safety and Handling
Both compounds should be handled with caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. They are nitroaromatic compounds, which carry a risk of being explosive, especially when heated.
| GHS Hazard Statement | Code | This compound | 6-Chloro-2-nitropyridin-3-ol (Inferred) |
| Harmful if swallowed | H302 | Yes[1] | Yes[7][8] |
| Harmful in contact with skin | H312 | Yes[1] | Yes[8] |
| Causes skin irritation | H315 | Yes[1] | Yes[7][8] |
| Causes serious eye irritation | H319 | Yes[1] | Yes[7][8] |
| Harmful if inhaled | H332 | Yes[1] | Yes |
| May cause respiratory irritation | H335 | Yes[1] | Yes[7][8] |
Note: A specific Safety Data Sheet (SDS) for 6-Chloro-2-nitropyridin-3-ol was not available. The hazards are inferred from structurally similar compounds such as 6-Chloro-3-nitro-2-picoline and 2-Chloro-3-nitropyridine, which share the same core functional groups and are expected to have a similar toxicological profile.[7][8]
Conclusion
Both this compound and 6-Chloro-2-nitropyridin-3-ol are versatile and valuable reagents for drug development and organic synthesis. The choice between them depends on the specific requirements of the planned reaction.
-
Choose this compound for:
-
Higher reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions where a better leaving group is required.
-
Applications where the slightly different electronic properties of bromine are desired in the final product or intermediate steps.
-
-
Choose 6-Chloro-2-nitropyridin-3-ol for:
-
Reactions where the higher reactivity of the bromo-analogue might lead to side products or is not necessary.
-
Cost-sensitive applications and large-scale synthesis, as chlorinated starting materials are often more economical.
-
Ultimately, both compounds provide a reliable entry point to a diverse range of functionalized pyridine derivatives, and an informed selection based on reactivity and economic considerations will lead to more efficient and successful synthetic outcomes.
References
- 1. This compound | C5H3BrN2O3 | CID 21873808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
Unveiling the Potential of 6-Bromo-2-nitropyridin-3-ol Derivatives as Novel Bacterial Topoisomerase Inhibitors
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. This guide provides a comparative analysis of the activity of 6-Bromo-2-nitropyridin-3-ol derivatives against known bacterial topoisomerase inhibitors, supported by experimental data and detailed protocols.
Derivatives of this compound have emerged as key precursors in the synthesis of a promising class of broad-spectrum antibacterial agents known as oxabicyclooctane-linked novel bacterial topoisomerase inhibitors (NBTIs).[1][2] These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[3][4][5] Notably, NBTIs bind to a different site on these enzymes than the well-established fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, and consequently, do not exhibit cross-resistance with them.[4][6][7]
Comparative Activity of this compound Derivatives and Known Inhibitors
The following table summarizes the quantitative activity of representative this compound derivatives (NBTIs) in comparison to known fluoroquinolone inhibitors.
| Compound/Inhibitor | Target Organism/Enzyme | Activity Metric | Value | Reference |
| AM8191 (NBTI derivative) | Staphylococcus aureus gyrase | IC50 | 1.02 µM | [4][6][7] |
| Staphylococcus aureus topoisomerase IV | IC50 | 10.4 µM | [4][6][7] | |
| Staphylococcus aureus (in vivo) | ED50 (parenteral) | < 2.5 mg/kg | [6][7] | |
| Staphylococcus aureus (in vivo) | ED50 (oral) | < 2.5 mg/kg | [6] | |
| AM-8722 (NBTI derivative) | Staphylococcus aureus (DNA synthesis) | IC50 | 1.10 µg/ml | [8] |
| Compound 7 (NBTI derivative) | Staphylococcus aureus | MIC | 0.25 µg/mL | [3] |
| Murine bacteremia model (in vivo) | ED50 (intravenous) | 3.2 mg/kg | [3] | |
| Murine bacteremia model (in vivo) | ED50 (oral) | 27 mg/kg | [3] | |
| REDX06276 (NBTI derivative) | Klebsiella pneumoniae | MIC90 | 16 µg/ml | [5] |
| Levofloxacin (Fluoroquinolone) | Escherichia coli | MIC90 | 16 µg/ml | [5] |
| Klebsiella pneumoniae | MIC90 | 16 µg/ml | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of these compounds.
Macromolecular Synthesis Inhibition Assay
This assay determines the specific cellular pathway targeted by the inhibitor.
-
Organism: Staphylococcus aureus is cultured to the mid-logarithmic growth phase.
-
Radiolabeling: The bacterial culture is aliquoted and incubated with radiolabeled precursors for specific macromolecules: [3H]thymidine (DNA), [3H]uridine (RNA), [3H]leucine (protein), [14C]N-acetylglucosamine (cell wall), and [14C]glycerol (lipids).
-
Inhibitor Addition: The test compound (e.g., AM-8722) is added at various concentrations. Control antibiotics with known mechanisms of action (e.g., rifampin for RNA synthesis, linezolid for protein synthesis, vancomycin for cell wall synthesis) are run in parallel.[8]
-
Incubation and Precipitation: After a defined incubation period, the incorporation of radiolabeled precursors is stopped by adding a precipitating agent (e.g., trichloroacetic acid).
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter to determine the IC50 value for the inhibition of each macromolecular synthesis pathway.[8]
Enzyme Inhibition Assay (DNA Gyrase and Topoisomerase IV)
This in vitro assay quantifies the direct inhibitory effect of the compounds on the target enzymes.
-
Enzyme and Substrate: Purified DNA gyrase or topoisomerase IV is incubated with its respective DNA substrate (e.g., supercoiled plasmid for gyrase, catenated kinetoplast DNA for topoisomerase IV).
-
Inhibitor Addition: The test compounds are added at a range of concentrations.
-
Reaction: The enzymatic reaction is initiated by the addition of ATP and allowed to proceed at an optimal temperature.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The amount of supercoiled, relaxed, or decatenated DNA is quantified to determine the concentration of the inhibitor required for 50% inhibition (IC50).
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the minimum concentration of an antibacterial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test bacterium is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway targeted by these inhibitors and a general experimental workflow.
Caption: Mechanism of action of NBTIs and Fluoroquinolones.
References
- 1. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [chemicalbook.com]
- 2. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [amp.chemicalbook.com]
- 3. Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
Spectroscopic Analysis of 6-Bromo-2-nitropyridin-3-ol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for key reaction products of 6-Bromo-2-nitropyridin-3-ol and its analogue, 6-Chloro-2-nitropyridin-3-ol. The information presented is intended to support researchers in identifying and characterizing these and similar molecules. The spectroscopic data provided is based on established values for analogous compounds and predictive models, offering a reliable reference for experimental work.
Overview of Key Reactions
This compound is a versatile starting material for the synthesis of various substituted pyridines. Two common and significant reactions are the nucleophilic substitution of the bromine atom and the reduction of the nitro group. These transformations yield products with distinct spectroscopic signatures. For a comprehensive comparison, this guide will also examine the corresponding reactions of 6-Chloro-2-nitropyridin-3-ol, a closely related analogue.
The primary reactions covered in this guide are:
-
Nucleophilic Aromatic Substitution (SNA r): Replacement of the halogen (Bromo or Chloro) at the 6-position with a methoxy group.
-
Reduction of the Nitro Group: Conversion of the nitro group at the 2-position to an amino group.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimentally observed spectroscopic data for the reaction products of this compound and 6-Chloro-2-nitropyridin-3-ol. This data is essential for the identification and characterization of these compounds.
Note: Direct experimental data for all reaction products of this compound and 6-Chloro-2-nitropyridin-3-ol is not uniformly available in the public domain. The data presented below is a combination of reported values for structurally similar compounds and predicted values based on established spectroscopic principles.
Nucleophilic Substitution Products: 6-Methoxy-2-nitropyridin-3-ol Analogues
| Spectroscopic Data | 6-Methoxy-2-nitropyridin-3-ol (from 6-Bromo/Chloro-2-nitropyridin-3-ol) | Reference Compound: 6-Methoxy-2-methyl-3-nitropyridine [1] |
| ¹H NMR (ppm) | ~8.0-8.2 (d, 1H, H4), ~7.0-7.2 (d, 1H, H5), ~4.0 (s, 3H, OCH₃), ~10.0-11.0 (s, 1H, OH) | 3-4 (H), 1-2 (H) |
| ¹³C NMR (ppm) | ~160 (C6), ~155 (C2), ~140 (C3), ~130 (C4), ~110 (C5), ~55 (OCH₃) | Not explicitly provided for all carbons. |
| IR (cm⁻¹) | ~3400 (O-H), ~1580, 1350 (NO₂ stretch), ~1250 (C-O stretch) | Not available |
| Mass Spec (m/z) | Expected [M+H]⁺: 171.04 | 168 (M⁺) |
Nitro Group Reduction Products: 6-Substituted-2-aminopyridin-3-ol Analogues
| Spectroscopic Data | 6-Bromo-2-aminopyridin-3-ol | 6-Chloro-2-aminopyridin-3-ol | Reference Compound: 2-Amino-6-methyl-3-nitropyridine [2] |
| ¹H NMR (ppm) | ~7.0-7.2 (d, 1H, H4), ~6.5-6.7 (d, 1H, H5), ~5.0-6.0 (br s, 2H, NH₂), ~9.0-10.0 (s, 1H, OH) | ~7.1-7.3 (d, 1H, H4), ~6.6-6.8 (d, 1H, H5), ~5.0-6.0 (br s, 2H, NH₂), ~9.0-10.0 (s, 1H, OH) | Not directly comparable due to different substitution. |
| ¹³C NMR (ppm) | ~145 (C2), ~140 (C6), ~135 (C3), ~120 (C4), ~110 (C5) | ~145 (C2), ~142 (C6), ~135 (C3), ~120 (C4), ~112 (C5) | Not directly comparable. |
| IR (cm⁻¹) | ~3400-3200 (N-H, O-H stretches), ~1620 (N-H bend) | ~3400-3200 (N-H, O-H stretches), ~1620 (N-H bend) | Similar N-H stretching and bending regions are expected. |
| Mass Spec (m/z) | Expected [M+H]⁺: 188.98 / 190.98 | Expected [M+H]⁺: 144.02 | 153 (M⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the reaction products. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the product.
-
Fragmentation analysis (MS/MS) can be performed to confirm the structure by isolating and fragmenting the molecular ion.
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a comparison of the reaction pathways.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
References
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 6-Bromo-2-nitropyridin-3-ol Compounds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a constant endeavor. This guide provides a comprehensive comparative analysis of the potential biological activities of a new class of synthetic compounds: 6-Bromo-2-nitropyridin-3-ol and its derivatives. By presenting hypothetical, yet plausible, experimental data alongside detailed methodologies, this document serves as a practical resource for initiating and guiding the biological screening of these promising molecules.
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] The introduction of a bromine atom and a nitro group to the pyridin-3-ol core in this compound suggests the potential for potent and selective biological activity. Nitroaromatic compounds are known for their antimicrobial properties, often activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[4] Furthermore, nitropyridine analogues have been identified as a novel class of microtubule-targeting agents with significant anti-cancer effects.[5]
This guide explores the hypothetical biological profile of a lead compound, designated BNP-001 (this compound) , and two of its novel derivatives, BNP-002 and BNP-003 , which feature modifications to the pyridinol core intended to enhance specific activities. The comparative data presented below is intended to be illustrative, providing a framework for the anticipated performance of these compounds against established standards in key biological assays.
Comparative Biological Activity
To provide a clear benchmark for the potential efficacy of the novel this compound compounds, their hypothetical activity is compared against well-established drugs in anticancer, antimicrobial, and antioxidant assays.
Anticancer Activity: Cytotoxicity Screening
The in vitro cytotoxicity of the BNP compound series was hypothetically evaluated against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). Doxorubicin, a widely used chemotherapeutic agent, serves as the positive control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key measure of cytotoxic potency.
| Compound | Target Cell Line | IC50 (µM) |
| BNP-001 | MCF-7 | 8.5 |
| HepG2 | 12.2 | |
| BNP-002 | MCF-7 | 4.2 |
| HepG2 | 6.8 | |
| BNP-003 | MCF-7 | 15.1 |
| HepG2 | 20.5 | |
| Doxorubicin (Control) | MCF-7 | 2.50[6] |
| HepG2 | 12.18[6] |
Disclaimer: The IC50 values for BNP-001, BNP-002, and BNP-003 are hypothetical and for illustrative purposes only.
Antimicrobial Activity: Susceptibility Testing
The antimicrobial potential of the BNP compounds was hypothetically assessed against a Gram-negative bacterium, Escherichia coli, and a Gram-positive bacterium, Staphylococcus aureus. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is used as the positive control. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard measure of antimicrobial efficacy.
| Compound | Target Microorganism | MIC (µg/mL) |
| BNP-001 | Escherichia coli | 16 |
| Staphylococcus aureus | 8 | |
| BNP-002 | Escherichia coli | 8 |
| Staphylococcus aureus | 4 | |
| BNP-003 | Escherichia coli | 32 |
| Staphylococcus aureus | 16 | |
| Ciprofloxacin (Control) | Escherichia coli | 0.013[5] |
| Staphylococcus aureus | 0.6[5] |
Disclaimer: The MIC values for BNP-001, BNP-002, and BNP-003 are hypothetical and for illustrative purposes only.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant capacity of the BNP compounds was hypothetically determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Ascorbic acid (Vitamin C), a potent natural antioxidant, serves as the positive control. The IC50 value in this assay represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.
| Compound | Assay | IC50 (µg/mL) |
| BNP-001 | DPPH Radical Scavenging | 45.8 |
| BNP-002 | DPPH Radical Scavenging | 32.5 |
| BNP-003 | DPPH Radical Scavenging | 68.2 |
| Ascorbic Acid (Control) | DPPH Radical Scavenging | ~10-50 (varies with assay conditions)[7] |
Disclaimer: The IC50 values for BNP-001, BNP-002, and BNP-003 are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following sections outline the methodologies for the key biological assays cited in this guide.
In Vitro Anticancer Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (BNP series and doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: The test compounds (BNP series and ciprofloxacin) are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Compound Preparation: The test compounds (BNP series and ascorbic acid) are prepared in various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of the test compounds.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Visualizing Mechanisms and Workflows
To further aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Experimental workflow for in vitro anticancer activity screening.
Potential anticancer signaling pathway of BNP compounds.
The anticancer activity of many pyridine derivatives has been linked to the induction of cell cycle arrest and apoptosis.[8] A plausible mechanism for the novel BNP compounds involves the activation of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and the upregulation of the tumor suppressor protein p53.[6][9] Activation of JNK can lead to the stabilization and activation of p53, which in turn can trigger cell cycle arrest at the G2/M phase and induce apoptosis, ultimately leading to cancer cell death.[6][8] This proposed pathway provides a solid foundation for further mechanistic studies into the anticancer effects of this compound derivatives.
References
- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Pyridine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. X-ray crystallography remains the definitive method for elucidating the atomic and molecular architecture of a compound, providing unequivocal proof of its constitution, configuration, and conformation. This guide provides a comparative overview of the crystallographic data for derivatives of nitropyridinols, using structurally similar compounds to 6-Bromo-2-nitropyridin-3-ol as illustrative examples, and outlines the essential experimental protocols for their structural validation.
While crystallographic data for this compound is not publicly available, this guide will focus on a closely related isomer, 5-Bromo-3-nitropyridin-2-ol , and other similar pyridine derivatives to demonstrate the principles and data analysis involved in structural validation by X-ray crystallography. The precise arrangement of substituents on the pyridine ring is critical for the compound's chemical properties and, in a pharmaceutical context, its biological activity.
Comparative Crystallographic Data of Pyridine Derivatives
The following table summarizes key crystallographic data for a selection of substituted pyridine derivatives. This allows for a direct comparison of their unit cell parameters, space groups, and other refinement data, offering insights into their crystal packing, symmetry, and molecular geometry.
| Parameter | 5-Bromo-3-nitropyridin-2-ol | 2-Amino-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
| Chemical Formula | C₅H₃BrN₂O₃ | C₅H₅N₃O₂ | C₅H₂Cl₂N₂O₂ |
| Formula Weight | 219.00 | 139.11 | 192.98 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| a (Å) | 7.152(3) | 7.913(5) | 3.851(3) |
| b (Å) | 6.883(3) | 10.925(5) | 14.542(9) |
| c (Å) | 14.012(6) | 13.911(5) | 12.830(8) |
| α (°) | 90 | 90 | 90 |
| β (°) | 103.51(2) | 99.88(4) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 670.3(5) | 1187.3(10) | 717.8(8) |
| Z | 4 | 8 | 4 |
| Density (calc, g/cm³) | 2.171 | 1.557 | 1.787 |
| R-factor (R1) | 0.0481 | 0.0540 | 0.067 |
| CCDC Number | (--INVALID-LINK--) | (--INVALID-LINK--) | (--INVALID-LINK--) |
Experimental Protocols
The validation of the molecular structure of these pyridine derivatives by single-crystal X-ray diffraction follows a well-established experimental workflow.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution of the compound.
-
Procedure: A saturated solution of the purified compound (e.g., 5-Bromo-3-nitropyridin-2-ol) is prepared in an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute surpasses its solubility limit, leading to the formation of single crystals.
X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS detector) is used.
-
Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Data collection strategies are designed to measure a complete and redundant set of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor (R1), which should ideally be below 0.05 for a well-refined structure.
Visualization of the Experimental Workflow
The logical flow of validating a chemical structure using X-ray crystallography can be visualized as follows:
Caption: Workflow for structure validation by X-ray crystallography.
Ligand Selection for Suzuki Coupling of 6-Bromo-2-nitropyridin-3-ol: A Comparative Guide
For researchers engaged in the synthesis of complex heterocyclic molecules, particularly in the realm of drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of ligand is a critical parameter for the success of this reaction, profoundly influencing yield, reaction kinetics, and substrate scope. This is especially true for challenging substrates such as 6-Bromo-2-nitropyridin-3-ol, where the electronic properties of the pyridine ring and the presence of multiple functional groups can complicate the catalytic cycle. This guide provides a comparative analysis of different phosphine and N-heterocyclic carbene (NHC) ligands, offering insights into their potential performance for the Suzuki coupling of this specific substrate, supported by experimental data from analogous systems.
The inherent challenges in the Suzuki coupling of this compound stem from the electron-deficient nature of the pyridine ring, further accentuated by the nitro group, and the potential for the pyridinol moiety to interact with the palladium catalyst. These factors can impede the crucial oxidative addition step and lead to catalyst inhibition. The selection of an appropriate ligand is therefore paramount to overcome these hurdles and achieve efficient coupling.
Performance Comparison of Ligands in Suzuki Coupling of Related Bromopyridines
Direct experimental data for the Suzuki coupling of this compound is scarce in publicly available literature. However, by examining the performance of various ligands with structurally and electronically similar substrates, such as 6-bromopyridines with other electron-withdrawing or coordinating groups, we can extrapolate and predict their efficacy for the target molecule. The following table summarizes the performance of common phosphine and NHC ligands in the Suzuki coupling of related bromopyridine derivatives with arylboronic acids.
| Ligand Type | Ligand Name | Substrate | Coupling Partner | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phosphine | SPhos | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 95 | [1] |
| Phosphine | XPhos | 6-Bromonicotinonitrile | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | [2] |
| Phosphine | PPh₃ | 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| NHC | IPr | 2-Chloropyridine | Phenylboronic acid | [Pd(IPr)(cin)Cl] | K₂CO₃ | Ethanol | 40 | 16 | 90 | [4] |
| NHC | SIPr | 4-Chloroanisole | Phenylboronic acid | [Pd(SIPr)(cin)Cl] | K₂CO₃ | Ethanol | 40 | 16 | 95 | [4] |
Note: The data presented is for substrates analogous to this compound and should be considered as a predictive guide for ligand selection. Optimization of reaction conditions for the specific target molecule is crucial.
Discussion of Ligand Classes
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos, belonging to the Buchwald-type phosphines, have demonstrated high efficacy in the Suzuki coupling of challenging heteroaryl halides.[5] Their steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. These characteristics are highly desirable for a substrate like this compound, which may exhibit reduced reactivity.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr and SIPr, have emerged as powerful alternatives to phosphines in cross-coupling reactions.[6] They form highly stable palladium complexes that can exhibit exceptional catalytic activity, even at low catalyst loadings. Their strong σ-donating ability enhances the electron density at the palladium center, facilitating oxidative addition. For substrates prone to catalyst inhibition, the robustness of NHC-palladium complexes can be a significant advantage.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the functionalization of this compound.
General Procedure for Suzuki Coupling using a Phosphine Ligand
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
General Procedure for Suzuki Coupling using an NHC Ligand Pre-catalyst
-
Reaction Setup: In a vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the NHC-palladium pre-catalyst (e.g., [Pd(IPr)(cin)Cl], 0.01 mmol, 1 mol%).
-
Solvent Addition: Add the solvent (e.g., ethanol).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with stirring for the required time. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in the phosphine ligand protocol.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-2-nitropyridin-3-ol via HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 6-Bromo-2-nitropyridin-3-ol. Detailed experimental protocols and comparative data are presented to facilitate informed method selection for quality control and analytical validation.
Introduction to Purity Assessment
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final product. Therefore, a robust analytical method for purity assessment is essential. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and applicability to a broad range of compounds.[1] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a common and effective approach for the analysis of polar aromatic compounds.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy, and the availability of instrumentation. Below is a comparison of HPLC with two other common analytical methods: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of nuclei contributing to that signal. |
| Applicability to this compound | Highly suitable. The compound is polar and non-volatile, making it ideal for RP-HPLC. | Less suitable. The compound has a relatively high boiling point and may be thermally labile, potentially leading to degradation in the GC inlet. | Suitable. Provides structural confirmation and can determine purity without a specific reference standard for the analyte. |
| Common Detector | UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | NMR Spectrometer |
| Typical Impurities Detected | Non-volatile and semi-volatile organic impurities, starting materials, by-products. | Volatile organic impurities, residual solvents. | A wide range of impurities containing NMR-active nuclei. |
| Sample Throughput | High, especially with an autosampler.[1] | High, with an autosampler.[1] | Moderate.[1] |
| Destructive to Sample | Yes.[1] | Yes.[1] | No.[1] |
| Advantages | Robust, versatile, high resolution, and widely available. | High sensitivity for volatile compounds. | Provides structural information, is a primary analytical method, and is non-destructive. |
| Disadvantages | Requires a chromophore for UV detection, can be destructive to the sample. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods, and requires more expensive instrumentation. |
Detailed Experimental Protocol: Reversed-Phase HPLC
This section outlines a detailed protocol for the purity assessment of this compound using RP-HPLC with UV detection.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Solvents: HPLC-grade acetonitrile and water. HPLC-grade formic acid or phosphoric acid.
-
Analytical Standard: A certified reference standard of this compound (available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology).[2]
-
Sample: Synthesized this compound.
-
Filters: 0.45 µm syringe filters (PTFE or other compatible material).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD analysis).
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 50 mL of a 50:50 mixture of acetonitrile and water.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For accurate quantification, a calibration curve should be constructed using the reference standard at multiple concentration levels.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and the logical process for selecting an appropriate purity assessment method.
References
Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 6-Bromo-2-nitropyridin-3-ol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving 6-Bromo-2-nitropyridin-3-ol and structurally similar compounds. Due to the limited availability of direct kinetic data for this compound in peer-reviewed literature, this guide leverages data from analogous substituted nitropyridines to offer insights into its reactivity profile. The primary focus is on nucleophilic aromatic substitution (SNAr), a crucial reaction in the synthesis of many pharmaceutical compounds.
Introduction to Reactivity
The reactivity of this compound in SNAr reactions is dictated by the electronic properties of its substituents. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the bromine atom at the 6-position is activated by the 2-nitro group, making it a susceptible site for nucleophilic displacement. The hydroxyl group at the 3-position, being an electron-donating group, may have a modest deactivating effect compared to an unsubstituted ring, but the overall reactivity is still expected to be high due to the potent activation by the nitro group.
Generally, in SNAr reactions of halo-substituted aromatic compounds, the reactivity of the leaving group follows the trend F > Cl ≈ Br > I. This is often referred to as the "element effect" and is considered evidence for a mechanism where the rate-determining step is the initial addition of the nucleophile.[1] However, for some pyridinium substrates, a different reactivity order has been observed, suggesting a more complex mechanism involving rate-controlling deprotonation of the intermediate complex.[1]
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.17 x 10⁻³ |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | 40 | 7.30 x 10⁻⁵ |
| 4-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.80 x 10⁻² |
| 5-Chloro-2-nitropyridine | Piperidine | Ethanol | 40 | 1.52 x 10⁻⁴ |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | Data not explicitly provided in the same format |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | Data not explicitly provided in the same format |
Table 1: Comparison of Second-Order Rate Constants for Reactions of Chloronitropyridines with Piperidine. [1]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Chloro-3-nitropyridine | Sodium p-toluenethiolate | Methanol | 30 | Value not explicitly provided, but stated that 2-chloro-5-nitropyridine reacts faster |
| 2-Chloro-5-nitropyridine | Sodium p-toluenethiolate | Methanol | 30 | Value not explicitly provided, but stated to be faster than 2-chloro-3-nitropyridine |
Table 2: Relative Reactivity of Chloronitropyridines with a Thiolate Nucleophile. [2]
Reaction Mechanisms and Experimental Workflow
The SNAr reaction of this compound with a nucleophile is expected to proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: General mechanism for the SNAr reaction of this compound.
A generalized workflow for the kinetic analysis of such reactions using UV-Vis spectrophotometry is outlined below. This method is suitable for monitoring the reaction progress by observing the change in absorbance of either the reactant or the product over time.
Caption: Generalized experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from established methods for the kinetic analysis of SNAr reactions of chloronitropyridines and can be applied to study the reactions of this compound.[3][4]
1. Materials and Instrumentation:
-
This compound
-
Nucleophile of interest (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
2. Preparation of Solutions:
-
Substrate Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).
-
Nucleophile Stock Solutions: Prepare a series of nucleophile solutions of varying concentrations in the same solvent (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M). Ensure the nucleophile concentration is in large excess (at least 10-fold) compared to the substrate concentration to maintain pseudo-first-order conditions.
3. Kinetic Measurements:
-
Wavelength Selection: Record the UV-Vis spectrum of the starting material and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction. This is typically the λmax of the product.
-
Temperature Equilibration: Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cuvette holder to allow it to reach the desired temperature. Initiate the reaction by adding a small, known volume of the substrate stock solution to the cuvette, quickly mix the contents, and start the data acquisition.
-
Data Collection: Collect absorbance readings at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
4. Data Analysis:
-
Pseudo-First-Order Rate Constant (kobs): Under pseudo-first-order conditions, the reaction follows first-order kinetics with respect to the substrate. The observed rate constant (kobs) can be determined by plotting the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting straight line is equal to -kobs.
-
Second-Order Rate Constant (k₂): To determine the second-order rate constant, repeat the experiment with different excess concentrations of the nucleophile. Plot the calculated kobs values against the corresponding nucleophile concentrations. The slope of this linear plot will be the second-order rate constant (k₂).
Conclusion
While direct kinetic studies on this compound are not extensively reported, a comparative analysis with structurally related nitropyridines provides valuable insights into its expected reactivity. The presence of the activating nitro group suggests that this compound is a reactive substrate for nucleophilic aromatic substitution. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies to quantitatively assess the reactivity of this compound with various nucleophiles, which is essential for its effective application in the synthesis of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 4. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Bromo-Substituted Pyridine and Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic activity of several classes of compounds featuring a bromo-substituted pyridine or pyrimidine core. While direct cytotoxicity data for derivatives of 6-Bromo-2-nitropyridin-3-ol is not extensively available in the public domain, this guide focuses on structurally related analogs to provide valuable insights for drug discovery and development. The data presented herein is compiled from various studies and is intended to serve as a resource for comparing the anti-cancer potential of these compounds.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromo-substituted heterocyclic compounds against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Bromo-Substituted Heterocyclic Analogs
| Compound Class | Specific Derivative(s) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | K562 (Leukemia) | U937 (Leukemia) | Additional Cell Lines | Reference Compound(s) |
| 6-Bromopyridin-3-amine Analogs | BPS-1 | 8.2 | 12.5 | 10.1 | - | - | - | Doxorubicin (1.93 µM)[1] |
| BPS-2 | 5.7 | 9.8 | 7.3 | - | - | - | Doxorubicin (1.93 µM)[1] | |
| BPS-3 | 2.1 | 4.3 | 3.5 | - | - | - | Doxorubicin (1.93 µM)[1] | |
| BPS-4 | 15.4 | 22.1 | 18.9 | - | - | - | Doxorubicin (1.93 µM)[1] | |
| Bromo-pyrimidine Analogues | 6g, 7d, 9c, 10e | - | Potent Activity | Potent Activity | Potent Activity | Potent Activity | L02 (normal liver) | Dasatinib |
| Brominated Acetophenone Derivatives | 5c | < 10 µg/mL | 11.80 ± 0.89 µg/mL | 18.40 ± 4.70 µg/mL | - | - | PC3 (Prostate) < 10 µg/mL; MCF12F (normal breast) > 100 µg/mL | Cisplatin (73.10 ± 2.40% inhibition at 15 µg/mL)[2] |
| Pyrido[2,3-d]pyrimidine Derivatives | 4 | 0.57 | - | - | - | - | HepG2 (Liver) 1.13 µM | Staurosporine (6.76 µM)[3] |
| 6 | 3.15 | - | - | - | - | HepG2 (Liver) 4.16 µM | Staurosporine (6.76 µM)[3] | |
| 9 | 1.84 | - | - | - | - | HepG2 (Liver) 2.05 µM | Staurosporine (6.76 µM)[3] | |
| 10 | 0.82 | - | - | - | - | HepG2 (Liver) 1.58 µM | Staurosporine (6.76 µM)[3] | |
| 11 | 1.31 | - | - | - | - | HepG2 (Liver) 0.99 µM | Staurosporine (6.76 µM)[3] | |
| 3-Bromophenyl coumarin derivative | - | - | - | - | - | - | HT1080 (Fibrosarcoma), MDA-MB-231 (Breast) | GI 129471 (MMP inhibitor) |
Note: The data for 6-Bromopyridin-3-amine analogs is presented as hypothetical and for illustrative purposes based on typical results for novel pyridine derivatives.[1]
Experimental Protocols
A detailed methodology for a commonly employed cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is widely utilized to determine the cytotoxic effects of potential anticancer compounds.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds (bromo-substituted derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]
-
96-well microplates
-
Multi-well spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the medium containing the test compounds is removed. MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Formazan Solubilization: After the incubation with MTT, a solubilization solution is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[1][2]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of novel chemical compounds.
Caption: A flowchart illustrating the key steps in an MTT-based in vitro cytotoxicity assay.
Apoptosis Signaling Pathway
Several novel pyrido[2,3-d]pyrimidine derivatives have been shown to induce potent cytotoxicity through the activation of apoptosis.[3] The diagram below depicts a simplified, generalized apoptosis signaling pathway that can be triggered by such compounds.
Caption: A simplified diagram of intrinsic and extrinsic apoptosis pathways leading to cell death.
References
A Comparative Guide to Base Selection in O-Alkylation Reactions of 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a base is a critical parameter in the synthesis of substituted pyridines, influencing reaction efficiency, yield, and purity. This guide provides a comparative analysis of various bases commonly employed in the O-alkylation of 6-Bromo-2-nitropyridin-3-ol, a key intermediate in the development of novel therapeutics. Due to a lack of direct comparative studies in the published literature for this specific substrate, this guide presents a representative comparison based on established principles of organic synthesis. The experimental data herein is illustrative to guide researchers in their experimental design.
Comparison of Common Bases in O-Alkylation
The O-alkylation of this compound is a crucial transformation for introducing molecular diversity. The choice of base significantly impacts the deprotonation of the hydroxyl group, thereby influencing the nucleophilicity of the resulting alkoxide and, consequently, the reaction rate and yield. Below is a table summarizing the expected performance of different classes of bases in this reaction.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Expected Relative Reaction Time | Expected Yield (%) | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Fast | 85 - 95 | Strong, non-nucleophilic base. Generates H₂ gas, requiring an inert atmosphere. Highly effective for complete deprotonation. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetone, DMF, CH₃CN | Moderate | 70 - 85 | Mild, inexpensive, and easy to handle. Suitable for substrates sensitive to stronger bases. Reaction may require heating. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Acetone, DMF, CH₃CN | Moderate to Fast | 80 - 95 | More soluble and basic than K₂CO₃, often leading to higher yields and faster reactions. Particularly effective in polar aprotic solvents. |
| Triethylamine (Et₃N) | 10.7 | CH₂Cl₂, THF, DMF | Slow | 40 - 60 | Organic soluble base. Often used as an acid scavenger. Generally not strong enough for efficient deprotonation of phenols for O-alkylation. |
Experimental Protocol: General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of this compound. Researchers should optimize the specific base, solvent, temperature, and reaction time for their particular electrophile.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the selected base (1.5 - 2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 - 1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction and Workflow
To further clarify the process, the following diagrams illustrate the general reaction pathway and the experimental workflow.
Caption: General O-alkylation reaction of this compound.
Caption: Experimental workflow for a typical O-alkylation reaction.
A Comparative Guide to the In Vitro Stability of 6-Bromo-2-nitropyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stability of a potential drug candidate is a critical factor in its development pipeline. Poor stability can lead to rapid clearance, low bioavailability, and ultimately, failure in clinical trials. This guide provides a comparative framework for evaluating the in vitro stability of 6-Bromo-2-nitropyridin-3-ol derivatives, a class of compounds with potential therapeutic applications. By understanding their stability profile in various biological matrices, researchers can make informed decisions to optimize lead compounds and accelerate the drug discovery process. Several studies have indicated that the inclusion of a pyridine moiety can enhance metabolic stability and other pharmacokinetic properties of a drug molecule.[1][2][3][4]
This guide outlines key in vitro stability assays, presents a comparative data table with hypothetical data for a this compound derivative against known pyridine-containing drugs, and provides detailed experimental protocols.
Comparative Stability Data
The following table summarizes the in vitro stability of a hypothetical this compound derivative (Derivative A) compared to two commercially available pyridine-containing drugs, Rupatadine and Milrinone. This data is intended to serve as a benchmark for researchers working with similar compounds.
| Compound | Assay Type | Matrix | Half-life (t½, min) | % Remaining (at 60 min) |
| Derivative A (Hypothetical) | Metabolic Stability | Human Liver Microsomes | 45 | 35 |
| Plasma Stability | Human Plasma | >120 | 92 | |
| Chemical Stability | pH 7.4 Buffer | >24 hours | 98 | |
| Rupatadine | Metabolic Stability | Human Liver Microsomes | 35.7 | ~25[5] |
| Chemical Stability | Oxidative Stress (H₂O₂) | Significant degradation | <88%[6] | |
| Milrinone | Chemical Stability | 5% Dextrose Injection | Stable for 7 days | >96%[7][8] |
| Chemical Stability | 0.9% NaCl Injection | Stable for 7 days | >96%[7][8] |
Experimental Protocols & Methodologies
Accurate and reproducible stability data relies on well-defined experimental protocols. The following are methodologies for the key in vitro stability assays.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and a primary route of drug metabolism.
Objective: To determine the rate of metabolic degradation of the test compound when incubated with HLM and a necessary cofactor.
Methodology:
-
Preparation of Solutions:
-
Test Compound Stock: A 10 mM stock solution in DMSO.
-
HLM Stock: Human liver microsomes are suspended in a phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer.
-
-
Incubation:
-
The test compound is added to the HLM suspension to a final concentration of 1 µM.
-
The mixture is pre-incubated at 37°C for 10 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
A negative control is run in parallel where the NADPH system is replaced with a buffer.
-
-
Time Points and Sample Collection:
-
Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Pharmaceutical Compounding [ijpc.com]
- 6. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of milrinone lactate in the presence of 29 critical care drugs and 4 i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Milrinone Lactate in 5% Dextrose Injection and 0.9% Sodium Chloride Injection at Concentrations of 400, 600, and 800 micrograms/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromo-2-nitropyridin-3-ol Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 6-Bromo-2-nitropyridin-3-ol, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this document outlines three plausible, chemically sound synthetic pathways. The efficiency of each route is benchmarked based on analogous reactions reported in the literature, providing a predictive framework for laboratory-scale synthesis.
Executive Summary
Three potential synthetic routes for this compound have been evaluated:
-
Route A: Electrophilic Nitration of 6-Bromopyridin-3-ol. A direct approach, but with potential challenges in regioselectivity.
-
Route B: Electrophilic Bromination of 2-Nitropyridin-3-ol. Another direct method where regioselectivity is a key consideration.
-
Route C: Diazotization and Hydroxylation of 6-Bromo-2-nitropyridin-3-amine. A multi-step route that may offer better control over isomer formation.
The selection of an optimal route will depend on the availability and cost of starting materials, desired purity of the final product, and the laboratory's capabilities for performing specific reaction types and purifications.
Data Presentation: Comparison of Proposed Synthetic Routes
| Parameter | Route A: Nitration of 6-Bromopyridin-3-ol | Route B: Bromination of 2-Nitropyridin-3-ol | Route C: Diazotization of 6-Bromo-2-nitropyridin-3-amine |
| Starting Material | 6-Bromopyridin-3-ol | 2-Nitropyridin-3-ol | 6-Bromo-2-nitropyridin-3-amine |
| Key Transformation | Electrophilic Aromatic Nitration | Electrophilic Aromatic Bromination | Diazotization followed by Hydroxylation |
| Plausible Reagents | HNO₃, H₂SO₄ | N-Bromosuccinimide (NBS) or Br₂ | NaNO₂, H₂SO₄/H₂O |
| Anticipated Yield | Moderate to Good (Analogous reactions show a wide range) | Moderate to Good (Dependent on regioselectivity) | Good (Diazotization of anilines can be high-yielding)[1] |
| Potential Byproducts | Isomeric nitropyridines | Isomeric bromonitropyridines, poly-brominated products | Tarry impurities from diazonium salt decomposition |
| Purification Strategy | Column chromatography, recrystallization | Column chromatography, recrystallization | Extraction, column chromatography |
| Number of Steps | 1 | 1 | 2 (from the corresponding amine) |
| Advantages | Direct, potentially one-pot synthesis. | Direct, potentially one-pot synthesis. | Potentially high regioselectivity. |
| Disadvantages | Potential for multiple nitration products, harsh reaction conditions. | Potential for multiple bromination products. | Multi-step, requires synthesis of the starting amine. |
Experimental Protocols (Based on Analogous Reactions)
Route A: Nitration of 6-Bromopyridin-3-ol (Hypothetical Protocol)
This protocol is based on general methods for the nitration of aromatic compounds.[2][3]
Materials:
-
6-Bromopyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 6-Bromopyridin-3-ol (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route B: Bromination of 2-Nitropyridin-3-ol (Hypothetical Protocol)
This protocol is based on general methods for the bromination of activated aromatic rings using N-Bromosuccinimide (NBS).[4][5]
Materials:
-
2-Nitropyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Nitropyridin-3-ol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route C: Diazotization and Hydroxylation of 6-Bromo-2-nitropyridin-3-amine (Hypothetical Protocol)
This protocol is based on general procedures for the diazotization of aromatic amines followed by hydrolysis.[1][6]
Materials:
-
6-Bromo-2-nitropyridin-3-amine
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Copper(II) Sulfate (optional, as catalyst for hydrolysis)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Bromo-2-nitropyridin-3-amine (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
To hydrolyze the diazonium salt, slowly add the reaction mixture to a boiling aqueous solution of sulfuric acid (and optionally a catalytic amount of copper(II) sulfate).
-
After the addition is complete, continue to heat the mixture for a period to ensure complete conversion.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Overview of three proposed synthetic routes to this compound.
Caption: A generalized experimental workflow for the synthesis and purification.
References
- 1. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Diazotisation [organic-chemistry.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-nitropyridin-3-ol
For Immediate Implementation by Laboratory Professionals
The proper disposal of 6-Bromo-2-nitropyridin-3-ol, a halogenated nitroaromatic compound, is a critical component of laboratory safety and environmental stewardship. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Pre-Disposal and Handling Protocols
Before commencing any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. All handling of this compound and its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Quantitative Data for Disposal Considerations
For safe and compliant disposal, key characteristics of this compound and related waste streams must be considered. The following table summarizes essential data for quick reference.
| Parameter | Value/Guideline | Significance in Disposal |
| Chemical Classification | Halogenated Organic Compound, Nitro Compound | Dictates segregation into the "Halogenated Organic Waste" stream.[2][3][4] Do not mix with non-halogenated waste.[2][5] |
| Physical Form | Solid | Solid waste should be collected separately from liquid waste.[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Segregate waste to prevent violent reactions.[6][7] Store away from incompatible chemicals.[2] |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] | In-lab treatment is not recommended due to potential hazardous byproducts.[2] |
| Container Type | High-density polyethylene (HDPE) or other compatible, sealed, and clearly labeled containers.[2][8] | Containers must be in good condition, kept closed, and stored in a designated satellite accumulation area.[6][8] |
| Drain Disposal | Prohibited | Do not discharge to sewer systems.[1] Halogenated organic compounds are generally not suitable for drain disposal.[5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, weighing paper), and solutions.
-
Crucially, segregate this waste into a dedicated "Halogenated Organic Waste" container.[2][4] This is critical as mixing with non-halogenated waste can complicate and increase the cost of disposal.[5]
-
-
Waste Collection and Containment :
-
Solid Waste : Collect solid this compound and contaminated disposable items in a clearly labeled, sealable, and chemically compatible container, such as an HDPE container.[2]
-
Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant container also labeled for "Halogenated Organic Liquid Waste."[2] Do not overfill containers; a general guideline is to fill to no more than 80-90% capacity to allow for vapor expansion.[2][3]
-
Sharps : Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a labeled, puncture-resistant sharps container.[9]
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[8][10] Do not use abbreviations or chemical formulas.
-
Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to contain potential leaks.[2]
-
Keep containers securely closed at all times, except when adding waste.[6][8]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Provide a complete and accurate inventory of the waste container's contents.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. ethz.ch [ethz.ch]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Guidance for Handling 6-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-Bromo-2-nitropyridin-3-ol, ensuring laboratory safety and operational integrity.
This document provides crucial, immediate safety and logistical information for the handling of this compound. Adherence to these procedures is vital for protecting personnel and the environment. This guide outlines essential personal protective equipment (PPE), detailed operational protocols, and compliant disposal plans.
Hazard and Exposure Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1]
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield. | ANSI Z87.1 |
| Hand Protection | Double-gloving with a chemical-resistant outer glove (e.g., Nitrile) over a thinner inner glove. | ASTM F1001 |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | NFPA 2112 |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if not working in a certified chemical fume hood. | NIOSH-approved |
Glove Selection: While no specific breakthrough time data is available for this compound, nitrile gloves generally provide good resistance to weak acids and some organic solvents.[2] However, they exhibit poor resistance to strong acids and aromatic hydrocarbons.[2] Given the structure of this compound, which includes a halogenated aromatic ring, extended contact with nitrile gloves should be avoided. It is crucial to change gloves immediately upon any suspected contamination. For prolonged handling, consider using thicker, chemical-resistant gloves and always consult the manufacturer's specific chemical resistance data.[3]
Operational Plan: A Step-by-Step Laboratory Protocol
The following is a representative protocol for a reaction involving a similar compound, 2-Amino-4-bromo-3-nitropyridine, which can be adapted for handling this compound. This protocol should be performed in a certified chemical fume hood.
1. Preparation and Reagent Handling:
-
Don all required PPE before entering the designated work area.
-
Weigh the required amount of this compound in a tared, sealed container to minimize dust inhalation.
-
Prepare all solutions and reagents within the chemical fume hood.
2. Reaction Setup:
-
To a solution of a starting material (e.g., 2,3-diamino-4-bromopyridine) in a suitable solvent like ethanol, add the second reagent (e.g., benzaldehyde) dropwise.[4]
-
If the reaction requires heating, use a well-controlled heating mantle and a reflux condenser.[4]
3. Monitoring the Reaction:
-
Monitor the reaction's progress using appropriate analytical techniques, such as Thin Layer Chromatography (TLC).[4]
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extraction with an appropriate organic solvent as dictated by the specific reaction chemistry.[4]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄) and filter.[4]
-
Concentrate the product under reduced pressure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and residual chemical, must be collected in a designated, clearly labeled "Halogenated Organic Solids" waste container.
-
Liquid Waste: All liquid waste from the reaction and work-up process should be collected in a labeled "Halogenated Organic Liquid Waste" container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
